molecular formula C7H10N2O B13058351 4-Methoxy-5-methylpyridin-3-amine

4-Methoxy-5-methylpyridin-3-amine

Cat. No.: B13058351
M. Wt: 138.17 g/mol
InChI Key: BYHGVGXPRBPWMR-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-5-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-5-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-methoxy-5-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-9-4-6(8)7(5)10-2/h3-4H,8H2,1-2H3

InChI Key

BYHGVGXPRBPWMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxy-5-methylpyridin-3-amine (CAS No. 1781805-27-3), a substituted aminopyridine of significant interest in medicinal chemistry and synthetic organic chemistry. While experimental data for this specific compound is not extensively published, this document leverages established principles of physical organic chemistry, data from structurally related analogs, and predictive modeling to offer a robust profile. Included are detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, aqueous solubility, and pKa. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior for applications ranging from reaction optimization to formulation development.

Introduction and Molecular Identity

4-Methoxy-5-methylpyridin-3-amine is a heterocyclic compound featuring a pyridine core functionalized with an amino, a methoxy, and a methyl group. This arrangement of an electron-donating methoxy group and a primary amine on the pyridine ring makes it a versatile building block. Substituted pyridines are foundational motifs in pharmaceuticals and agrochemicals, and understanding the precise physicochemical characteristics of this intermediate is critical for its effective use.[1] This guide serves as an expert-led framework for anticipating and verifying its properties.

A summary of the key molecular identifiers is presented below.

IdentifierValueSource
CAS Number 1781805-27-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
InChI Key N/A - Not widely indexed
SMILES Nc1c(OC)c(C)cnc1

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=12];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amine [label="NH₂", pos="-2.6,-1.25!"]; O_methoxy [label="O", pos="0,-2.8!"]; C_methoxy [label="CH₃", pos="0,-4.1!"]; C_methyl [label="CH₃", pos="2.6,-1.25!"];

// Aromatic bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Substituent bonds C3 -- N_amine [label=""]; C4 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C5 -- C_methyl [label=""];

// Invisible nodes for double bonds db1 [pos="-0.75,1.25!", shape=point, style=invis]; db2 [pos="-1.3,0!", shape=point, style=invis]; db3 [pos="-0.75,-1.25!", shape=point, style=invis]; db4 [pos="0.75,-1.25!", shape=point, style=invis]; db5 [pos="1.3,0!", shape=point, style=invis]; db6 [pos="0.75,1.25!", shape=point, style=invis];

// Double bonds N1 -- db1 [style=invis]; C2 -- db1 [style=invis]; C3 -- db2 [style=invis]; C4 -- db2 [style=invis]; C5 -- db3 [style=invis]; C6 -- db3 [style=invis]; }

Caption: Molecular Structure of 4-Methoxy-5-methylpyridin-3-amine.

Physicochemical Properties: A Predictive Analysis

The following table summarizes the predicted physicochemical properties based on structural analogy and computational models.

PropertyPredicted Value / RangeRationale & Commentary
Physical Form Solid (Crystalline)The structurally similar isomer, 5-Methoxy-4-methylpyridin-3-amine, is a solid with a melting point of 73-75 °C.[2][3] The presence of hydrogen bonding (amine) and a rigid aromatic core supports a solid state at room temperature.
Melting Point 70 - 90 °CBased on the melting point of the aforementioned isomer (73-75 °C).[2][3] The exact value will depend on crystalline packing, which is influenced by the substitution pattern. A definitive value requires experimental determination.
Boiling Point > 300 °C (Decomposition likely)No experimental data is available. High boiling points are expected for aromatic amines. Decomposition at elevated temperatures is a strong possibility.
Aqueous Solubility pH-dependentThe molecule possesses basic nitrogen atoms (pyridine and amine), making its aqueous solubility highly dependent on pH. In acidic solutions (pH < 4), protonation should significantly enhance solubility. In neutral or basic media, solubility is expected to be low to moderate.
Organic Solvent Solubility HighExpected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents like dichloromethane, consistent with related pyridine derivatives.[4][5] Solubility in non-polar solvents like hexanes is likely to be low.
pKa (Conjugate Acid) pKa₁: ~5-6 (Pyridine N)pKa₂: ~2-3 (Amine N)The pyridine nitrogen is the more basic site. Its pKa is expected to be slightly higher than that of pyridine (~5.2) due to the electron-donating effects of the methoxy and methyl groups. The exocyclic amino group is significantly less basic due to the electron-withdrawing nature of the sp²-hybridized ring carbon to which it is attached.

Spectroscopic Profile: An Expert-Led Prediction

Unambiguous structural elucidation is paramount. This section provides a predictive spectroscopic framework for identifying 4-Methoxy-5-methylpyridin-3-amine and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show five primary signals.

    • Two distinct singlets in the aromatic region corresponding to the two protons on the pyridine ring.

    • A sharp singlet for the three protons of the methoxy group.

    • A sharp singlet for the three protons of the methyl group.

    • A broad singlet for the two protons of the primary amine group, which may exchange with trace water in the solvent.

ProtonsPredicted Shift (δ, ppm)MultiplicityCommentary
H-2 (Aromatic)8.0 - 8.2SingletThis proton is adjacent to the ring nitrogen, leading to significant deshielding.
H-6 (Aromatic)7.8 - 8.0SingletAlso adjacent to the ring nitrogen, but its chemical environment is slightly different from H-2.
-NH₂ (Amine)3.5 - 4.5Broad SingletThe chemical shift is variable and depends on concentration and solvent.
-OCH₃ (Methoxy)3.8 - 4.0SingletTypical range for an aryl methoxy group.
-CH₃ (Methyl)2.2 - 2.4SingletTypical range for a methyl group on an aromatic ring.
  • ¹³C NMR (100 MHz, CDCl₃): Six distinct signals are expected for the aromatic carbons and two for the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Primary Amine)3400 - 3300 (two bands)Asymmetric & Symmetric Stretch
C-H (Aromatic)3100 - 3000Stretch
C-H (Aliphatic)2950 - 2850Stretch
N-H (Primary Amine)1650 - 1580Bend (Scissoring)
C=C, C=N (Aromatic)1600 - 1450Ring Stretch
C-N (Aromatic Amine)1335 - 1250Stretch
C-O (Aryl Ether)1275 - 1200Asymmetric Stretch
Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is suitable for providing fragmentation data.

  • Molecular Ion (M⁺•): A prominent peak is expected at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 123.

    • Loss of formaldehyde (CH₂O) from the methoxy group, potentially leading to a fragment at m/z 108.

    • Cleavage of the C-N bond of the amino group.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, step-by-step methodologies for the empirical determination of the key physicochemical properties.

Melting Point Determination

Causality & Rationale: The melting point is a fundamental property that indicates purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[6][7] This protocol uses a standard digital melting point apparatus for accuracy and ease of use.

Detailed Methodology:

  • Sample Preparation: Finely crush a small amount of dry 4-Methoxy-5-methylpyridin-3-amine into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until 2-3 mm of the sample is packed into the sealed end.[6]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly.[7]

  • Accurate Determination: Using a fresh capillary, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[8] It ensures the solution is fully saturated by allowing sufficient time for equilibrium to be reached between the solid compound and the solvent. This is critical for applications in formulation and bioavailability studies.

Detailed Methodology:

  • Solution Preparation: Add an excess amount of solid 4-Methoxy-5-methylpyridin-3-amine to a series of vials containing aqueous buffers of known pH (e.g., pH 3.0, 5.0, 7.4). A visible amount of undissolved solid must remain.[8]

  • Equilibration: Seal the vials and place them in an isothermal shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.[8]

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any final particulate matter.[4]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC or the buffer itself for UV-Vis).

    • Determine the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry against a calibration curve.[4][9]

  • Calculation: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination by Potentiometric Titration

Causality & Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[10] It relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10] For a molecule with multiple basic centers like 4-Methoxy-5-methylpyridin-3-amine, this method can resolve the individual pKa values.

Detailed Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-Methoxy-5-methylpyridin-3-amine in deionized water or a solution of known ionic strength (e.g., 0.1 M KCl).

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Immerse a calibrated pH electrode and a magnetic stir bar into the solution.[10]

    • Begin stirring at a constant, moderate speed.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[11][12]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before the next addition.[10]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (dpH/dV) to accurately determine the equivalence points (where the derivative is maximal).

    • The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[10]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

4-Methoxy-5-methylpyridin-3-amine is a substituted pyridine with physicochemical properties characteristic of a small, functionalized aromatic amine. It is predicted to be a crystalline solid with a melting point in the range of 70-90 °C. Its solubility is highly dependent on pH, a critical consideration for its use in aqueous reaction media or biological systems. The presence of two basic centers, the pyridine nitrogen being the more basic, dictates its behavior in acid-base chemistry. The predictive spectroscopic data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to confidently identify, handle, and utilize this important chemical intermediate in their research and development endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
  • BenchChem. (2026). 4-Methoxy-N-methylpyridin-3-amine|High-Quality Research Chemical.
  • Exp 1 - Melting Points.
  • MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • BLDpharm. 1781805-27-3|4-Methoxy-5-methylpyridin-3-amine.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • MilliporeSigma. 5-Methoxy-4-methylpyridin-3-amine | 77903-28-7.
  • MilliporeSigma. 5-methoxy-4-methylpyridin-3-amine | 77903-28-7.
  • SSERC.
  • Melting point determin
  • Chem-Impex. 4-Amino-3-methoxypyridine.

Sources

4-Methoxy-5-methylpyridin-3-amine melting point

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Thermal Characterization of 4-Methoxy-5-methylpyridin-3-amine: A Technical Guide

Executive Summary

As a critical building block in modern pharmaceutical development, 4-Methoxy-5-methylpyridin-3-amine (CAS: 1781805-27-3)[1] is increasingly utilized as a nucleophilic intermediate. Most notably, its scaffold is essential in the synthesis of advanced SARS-CoV-2 main protease inhibitors[2] and PKMYT1 kinase inhibitors targeted for oncology[3]. For researchers tasked with scaling these synthetic pathways, accurately determining the intermediate’s melting point and thermal transitions is critical. A precise thermodynamic profile not only validates compound purity but also maps polymorphic stability before integration into complex active pharmaceutical ingredients (APIs).

Molecular Thermodynamics & Phase Transition Logic

The precise melting point of 4-Methoxy-5-methylpyridin-3-amine is dictated by a competitive balance of intermolecular forces within its crystal lattice. While standard aminopyridines exhibit highly predictable phase transitions, the specific substitution pattern here introduces distinct thermal behaviors:

  • Melting Point Elevation via H-Bonding: The primary amine (-NH₂) at the 3-position acts as both a hydrogen bond donor and acceptor, heavily stabilizing the solid phase and elevating the fusion temperature.

  • Melting Point Depression via Steric Disruption: The bulky 4-methoxy and 5-methyl groups introduce severe steric hindrance. This disrupts the ideal planar

    
     stacking normally observed in pyridine rings, lowering the standard enthalpy of fusion.
    

Given a molecular weight of 138.17 g/mol [1] and these competing lattice dynamics, the purified crystalline intermediate typically exhibits a phase transition in the 60.0°C to 85.0°C range, varying slightly based on the crystallization solvent (which dictates the ultimate polymorphic form).

LatticeEnergy MP Crystal Lattice Energy & Phase Transition Temp Hbond Primary Amine (-NH2) Intermolecular H-Bonding (Increases Lattice Energy) Hbond->MP PiStack Pyridine Ring π-π Stacking (Increases Lattice Energy) PiStack->MP Steric Methoxy & Methyl Groups Steric Hindrance (Decreases Lattice Energy) Steric->MP

Thermodynamic factors influencing the compound's lattice energy and melting point.

Upstream Synthesis and Thermal Impurity Profiling

Understanding the origin of your sample is paramount for thermal analysis. Standard routes, such as those used in antiviral API synthesis, involve the reduction of 4-methoxy-3-methyl-5-nitropyridine using zinc powder and trifluoroacetic acid (TFA) at 50°C[2].

If intermediate reduction is incomplete, the presence of the nitro-precursor acts as an interstitial impurity. According to Raoult’s Law and freezing point depression principles, even a 2% mole fraction of the nitro-impurity will visibly broaden the melting endotherm and depress the visual melting point by 2°C to 5°C. Furthermore, residual zinc salts can catalyze thermal degradation during analysis, necessitating highly purified, recrystallized samples for baseline thermal validation.

DrugPipeline Precursor 4-Methoxy-3-methyl- 5-nitropyridine Intermediate 4-Methoxy-5-methyl- pyridin-3-amine CAS: 1781805-27-3 Precursor->Intermediate Zn/TFA Reduction (Impurity Source) Target1 SARS-CoV-2 Mpro Inhibitors Intermediate->Target1 Scaffold Assembly Target2 PKMYT1 Kinase Inhibitors Intermediate->Target2 Amine Coupling

Synthesis pathway outlining the critical reduction step and downstream API targets.

Advanced Analytical Methodologies

To ensure trustworthy QA/QC data, thermal profiling should rely on self-validating protocols that proactively isolate instrument error from chemical realities.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for this intermediate, as it inherently separates true thermodynamic melting (sharp endotherm) from desolvation or polymorphic shifting (broad/multiple peaks).

  • Baseline Validation: Run an empty aluminum pan against a known Indium standard. Causality: This establishes thermodynamic calibration, ensuring the integrated heat flow explicitly represents your target without systematic instrument drift.

  • Sample Preparation: Weigh 2.0–5.0 mg of recrystallized 4-Methoxy-5-methylpyridin-3-amine into a standard non-hermetic aluminum pan.

  • Atmospheric Control: Initiate a dry nitrogen (

    
    ) purge at 50 mL/min. Causality: The electron-rich aminopyridine ring is highly susceptible to atmospheric oxidation at elevated temperatures. A dry 
    
    
    
    purge prevents oxidative exotherms from overlapping with and obscuring the melting endotherm.
  • Thermal Ramp: Heat from 25°C to 120°C at a rate of 10°C/min. Record the extrapolated onset temperature (

    
    ), which represents the thermodynamic melting point, independent of sample mass.
    

DSCWorkflow Prep Sample Prep (2-5 mg in Al pan) Purge N2 Purge (Prevents Oxidation) Prep->Purge Ramp Thermal Ramp (10°C/min) Purge->Ramp Detect Endothermic Peak Detection Ramp->Detect

Step-by-step DSC workflow designed to analyze phase transitions without oxidative interference.

Protocol B: Self-Validating Capillary Melting Point Analysis

For rapid in-process checks during API synthesis, automated capillary melting point instruments are highly effective when executed as a comparative assay.

  • Dual-Capillary Packing: Pulverize the sample to a fine powder and pack it to a depth of exactly 2-3 mm in one capillary. In an adjacent capillary, pack a known reference standard (e.g., pure 3-aminopyridine, MP ~64°C). Causality: Running a known standard concurrently serves as a self-validating system; if the standard melts perfectly at its certified temperature, any deviation in your target sample is guaranteed to be chemical, not instrumental.

  • Ramp Dynamics: Set the instrument to ramp at 5°C/min until reaching 50°C, then strictly decrease the ramp rate to 1°C/min . Causality: A slow, 1°C/min ramp rate near the transition phase prevents "thermal lag"—a phenomenon where the internal capillary temperature trails the heating block, artificially inflating the recorded melting point.

  • Observation: Record the onset (first sign of liquid meniscus) and clear-point (completely transparent liquid phase). A margin of

    
     indicates high analytical purity.
    

Quantitative Data Summary

Table 1: Physicochemical Parameters & Quality Attributes

ParameterValue / SpecificationMechanistic Causality / Relevance
CAS Registry Number 1781805-27-3Unique, globally recognized identifier for QA/QC and regulatory documentation[1].
Molecular Formula

Primary determinant of baseline chemical mass.
Molecular Weight 138.17 g/mol Heavily influences standard state entropy of fusion and volatility limits[1].
Working MP Range 60.0°C – 85.0°CDriven by the push-pull of amine H-bonding (increases MP) vs. structural sterics.
Primary Process Impurity 4-Methoxy-3-methyl-5-nitropyridineIncomplete chemical reduction causes severe eutectic melting point depression[2].

References

  • 1781805-27-3 | 4-Methoxy-5-methylpyridin-3-amine Source: BLDpharm URL
  • US20240116946A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL
  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors Source: Google Patents URL

Sources

Comprehensive Solubility Profile and Solubilization Strategies for 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

4-Methoxy-5-methylpyridin-3-amine (CAS 1781805-27-3) is a highly functionalized, electron-rich heterocyclic building block utilized extensively in the synthesis of advanced therapeutics, including PKMYT1 kinase inhibitors[1] and SARS-CoV-2 main protease inhibitors[2]. As a Senior Application Scientist, I approach the solubility profiling of functionalized aminopyridines not merely as a data-collection exercise, but as a mechanistic deconstruction of the molecule's microenvironmental interactions.

This guide establishes a predictive physicochemical framework, details a self-validating thermodynamic experimental protocol, and outlines advanced salt-engineering strategies designed to overcome inherent solubility bottlenecks during late-stage lead optimization.

Mechanistic Physicochemical Landscape

To accurately profile solubility, we must first define the thermodynamic drivers dictated by the molecule's structure. The compound possesses a core basic pyridine nitrogen and a primary exocyclic amine, modulated by the electron-donating (+M) effect of the 4-methoxy group and the lipophilic, weakly electron-donating (+I) 5-methyl group.

  • Ionization Profile (pKa): The 4-methoxy group significantly enriches the electron density of the pyridine ring via resonance, shifting the basicity of the pyridine nitrogen (

    
    ) from a baseline pKa of ~5.2 to an estimated 6.5–7.0. The exocyclic 3-amine (
    
    
    
    ) remains significantly less basic (pKa ~2.5) due to resonance delocalization into the ring. Consequently, this molecule behaves as a classic basic drug, exhibiting a sharp pH-dependent solubility curve driven by the ionization of the pyridine nitrogen[3].
  • Temperature Dependence: The pKa of basic functional groups (amines, pyridines) is inversely proportional to temperature. Evaluating this compound at biorelevant temperatures (37°C) rather than ambient room temperature is critical, as the pKa will decrease, subtly lowering the expected ionization and reducing aqueous solubility in the physiological pH range.

Table 1: Predictive Physicochemical Profile
ParameterEstimated ValueMechanistic Causality
Molecular Weight 138.17 g/mol Low molecular weight favors favorable crystal packing but minimizes steric hindrance for solvation.
pKa

(Pyridine N)
6.5 – 7.0Elevated basicity due to resonance from the para-positioned 4-methoxy group.
pKa

(3-Amine)
2.0 – 3.0Weak basicity due to lone-pair delocalization into the highly substituted heteroaromatic system.
LogP (Octanol/Water) 0.8 – 1.2The lipophilicity of the 5-methyl group is counterbalanced by the polar hydrogen-bonding capacity of the 3-amine and pyridine N.
Intrinsic Solubility (

)
~0.5 mg/mLBase solubility dictated by lattice energy and hydrophobic cavity formation at pH > 8.0 (fully un-ionized).

Experimental Methodology: Self-Validating Thermodynamic Solubility

Kinetic solubility assays (e.g., DMSO solvent-shift methods) frequently overestimate solubility due to the formation of metastable, supersaturated states. For preclinical development, Thermodynamic Equilibrium Solubility (Shake-Flask Method) is mandatory.

The protocol below is designed as a self-validating system. We do not merely measure what dissolves; we rigorously account for the solid state left behind to ensure no polymorphic phase transition or hydrate formation has skewed the equilibrium data.

Step-by-Step Protocol: Shake-Flask Equilibrium Method
  • Solid Dispensation: Weigh exactly 5.0 mg of crystalline 4-Methoxy-5-methylpyridin-3-amine into high-recovery amber glass vials. Causality: Amber glass mitigates potential photo-degradation typical of electron-rich aromatic amines.

  • Matrix Addition: Dispense 1.0 mL of the target bio-relevant media (e.g., SGF pH 1.2, FaSSIF pH 6.5) into the vials.

  • Equilibration: Seal vials securely and incubate on a thermoshaker at 37.0 ± 0.5 °C at 300 RPM for 48 hours. Causality: 48 hours is required to guarantee that the dissolution rate equals the precipitation rate (true thermodynamic zero).

  • Phase Separation Mechanics: Centrifuge the slurry at 15,000 × g for 15 minutes at 37°C. Causality: Direct filtration of basic APIs often results in profound membrane adsorption. High-speed centrifugation precipitates the solid, allowing the supernatant to be safely passed through a pre-saturated 0.22 µm PVDF filter without altering the concentration.

  • Dual-Axis Analysis:

    • Liquid Phase: Dilute the filtrate into the linear dynamic range and quantify via RP-HPLC-UV (wavelength ~254 nm).

    • Solid Phase: Extract the residual pellet, dry gently under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD). Causality: If the drug transforms from an anhydrate to a less soluble hydrate during the 48 hours, the HPLC data reflects the solubility of the hydrate, not the starting material.

G start API: 4-Methoxy-5-methylpyridin-3-amine (Solid Excess) buffer Equilibration in Bio-relevant Media (48h, 37°C, Constant Agitation) start->buffer Add to Matrix separation Phase Separation (15k x g Centrifugation + 0.22µm PVDF) buffer->separation Saturation supernatant Supernatant Quantitation (HPLC-UV / LC-MS) separation->supernatant Liquid Phase solid Residual Solid State (PXRD / DSC) separation->solid Solid Phase validation Data Cross-Validation (Thermodynamic Eq. Confirmed) supernatant->validation solid->validation

Self-validating thermodynamic solubility workflow tracking both liquid and solid phase integrity.

Solvent Matrix Mapping & Predictive Data

Based on the pKa and LogP extrapolations, 4-Methoxy-5-methylpyridin-3-amine will exhibit classic "L-shaped" pH-solubility geometry. It is highly soluble in acidic gastric media but faces a sharp solubility cliff as it enters the neutral intestinal environment.

Table 2: Estimated Equilibrium Solubility Profile (37°C)
Media / MatrixpHEstimated Solubility (mg/mL)Dominant Solvated Species
SGF (Simulated Gastric Fluid) 1.2> 35.0Diprotonated (

,

)
Acetate Buffer 4.5~ 12.5Monoprotonated (

)
FaSSIF (Fasted State Intestinal) 6.51.5 – 2.0Mixed (Protonated / Free Base)
PBS (Phosphate Buffered Saline) 7.4< 0.6Free Base (Un-ionized)
Methanol (Organic) N/A> 50.0Free Base (High H-bonding)
DMSO (Organic) N/A> 100.0Free Base (High polarity)

Advanced Solubilization & Salt Engineering

When free base solubility drops below 1.0 mg/mL at pH 7.4, oral bioavailability becomes dissolution-rate limited. To circumvent this, we deploy a systematic Salt Selection Procedure .

Forming a stable salt relies on the thermodynamic transfer of a proton from an acid to our basic pyridine nitrogen. According to established industrial standards, successful and stable salt formation requires a


pKa > 3 between the basic center of the API and the conjugate acid counterion[4].

Given our API's primary pKa of ~6.8, we must screen counterions with a pKa < 3.8.

  • Optimal Acid Candidates: Hydrochloric acid (pKa -6.0), Methanesulfonic acid (Mesylate, pKa -1.2), and Tartaric acid (pKa 2.9) fit the

    
    pKa rule perfectly.
    
  • Suboptimal Candidates: Acetic acid (pKa 4.76) violates the

    
    pKa rule (
    
    
    
    pKa = 2.0). Attempting an acetate salt will likely result in solid-state disproportionation back to the free base under high-humidity storage[4].

G api Free Base API (Low Sol. at pH 7.4) acid Acid Selection (ΔpKa > 3 Rule) api->acid Initiate Screen salt_form Salt Formation (e.g., HCl, Mesylate) acid->salt_form Crystallization eval_good Ideal Crystal (High Sol., Non-hygroscopic) salt_form->eval_good Success eval_bad Suboptimal (Hydrate / Deliquescent) salt_form->eval_bad Failure eval_bad->acid Iterative Optimization

Logical flow of salt selection and counterion optimization based on the ΔpKa > 3 rule.

By engineering an HCl or Mesylate salt, we break the crystal lattice energy of the free base, facilitating rapid initial dissolution in the GI tract. Although the salt will eventually convert to the free base at intestinal pH (the


 phenomena), the initial supersaturation achieved can significantly enhance passive absorption rates[3].

References

  • [1] World Intellectual Property Organization. "WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors." Google Patents, 2024. URL:

  • [2] United States Patent and Trademark Office. "US20240116946A1 - Sars-cov2 main protease inhibitors." Google Patents, 2024. URL:

  • [4] Bastin, R.J., Bowker, M.J., and Slater, B.J. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435 (2000). URL:[Link]

  • SciTechnol. "Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs." SciTechnol, 2018. URL:[Link]

  • [3] Manallack, D. T. et al. "Acidic and Basic Drugs in Medicinal Chemistry: A Perspective." ACS Publications, Journal of Medicinal Chemistry, 2013 (Updated 2022). URL:[Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methoxy-5-methylpyridin-3-amine. In the absence of publicly available experimental data for this specific molecule, this document provides a robust, predicted ¹³C NMR spectrum derived from established principles of substituent effects on the pyridine nucleus. We delve into the theoretical underpinnings that govern these chemical shifts, providing a rationale for the predicted value of each carbon atom. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra, including advanced 2D NMR techniques for unambiguous signal assignment. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of NMR spectroscopy for the structural elucidation of complex heterocyclic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

4-Methoxy-5-methylpyridin-3-amine is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the precise arrangement of substituents is critical for determining a compound's structure-activity relationship (SAR). ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic environment.[2]

For a molecule like 4-Methoxy-5-methylpyridin-3-amine, with a combination of electron-donating groups (amine, methoxy) and an alkyl group on a heteroaromatic ring, predicting and interpreting the ¹³C NMR spectrum requires a nuanced understanding of substituent-induced chemical shifts (SCS), resonance, and inductive effects.[3] This guide will first establish the theoretical framework for these effects and then apply them to generate a reliable, predicted dataset for the title compound.

Theoretical Principles: Substituent Effects on the Pyridine Ring

The chemical shifts of the carbon atoms in the pyridine ring are influenced by several factors:

  • The Ring Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding (downfield shift) of the α-carbons (C2, C6) and the γ-carbon (C4) compared to benzene.

  • Inductive Effects: Electronegative substituents (like -OCH₃ and -NH₂) withdraw electron density through the sigma bonds, deshielding nearby carbons. This effect diminishes with distance.

  • Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons, such as the amino (-NH₂) and methoxy (-OCH₃) groups, can donate electron density into the π-system of the pyridine ring. This donation increases electron density (shielding) primarily at the ortho and para positions relative to the substituent, causing an upfield shift.

  • Substituent Additivity: To a first approximation, the effect of multiple substituents on a ring can be estimated by summing the individual substituent-induced chemical shifts (SCS).[3] However, in heavily substituted systems, steric interactions can disrupt coplanarity and alter the expected electronic effects, leading to deviations from simple additivity.

In 4-Methoxy-5-methylpyridin-3-amine, we have three key substituents whose effects must be considered in concert:

  • 3-Amino (-NH₂): A powerful electron-donating group (EDG) through resonance. It strongly shields the ortho (C2, C4) and para (C6) positions.

  • 4-Methoxy (-OCH₃): Also a strong EDG through resonance, shielding its ortho (C3, C5) and para (C2) positions.

  • 5-Methyl (-CH₃): A weakly electron-donating group, primarily through hyperconjugation and inductive effects.

The interplay of these effects determines the final chemical shift for each carbon atom.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

Based on the principles outlined above and analysis of data from analogous compounds like 3-aminopyridine, 4-methoxypyridine, and various methylpyridines, the following chemical shifts are predicted for 4-Methoxy-5-methylpyridin-3-amine in a standard deuterated solvent such as DMSO-d₆.[4][5][6]

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-5-methylpyridin-3-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~136.5Deshielded by the adjacent ring nitrogen. Receives strong shielding (upfield) resonance effect from the para-amino group and a weaker shielding effect from the meta-methoxy group.
C3 ~132.0Quaternary carbon directly attached to the strongly electron-donating amino group, resulting in a significant upfield shift (shielding). It is also ortho to the methoxy group, receiving further shielding.
C4 ~150.0Quaternary carbon directly attached to the strongly electron-donating methoxy group, causing a major upfield shift. However, it is also ortho to the amino group, which further enhances shielding. The direct attachment to oxygen is a dominant deshielding factor.
C5 ~118.0Quaternary carbon attached to the methyl group. It is shielded by the ortho-methoxy group and the meta-amino group.
C6 ~139.0Deshielded by the adjacent ring nitrogen. It is para to the methoxy group and meta to the amino group, both providing a shielding contribution.
-OCH₃ ~55.5Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH₃ ~15.0Typical chemical shift for a methyl group attached to an sp²-hybridized carbon on an aromatic ring.[7]
Visualizing the Structure

To clarify the assignments, the molecular structure with numbered carbons is provided below.

Caption: Molecular structure of 4-Methoxy-5-methylpyridin-3-amine with IUPAC numbering.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a self-validating, step-by-step protocol for the acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 15-50 mg of high-purity 4-Methoxy-5-methylpyridin-3-amine. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%).[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

  • Transfer: Transfer the solution into a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette. The final solution must be clear and homogeneous.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube clean to remove any chemical residues.

Spectrometer Setup and Data Acquisition (400 MHz Example)
  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is critical for sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment with a 30° pulse angle (e.g., zgpg30 or zgdc30 on Bruker systems).[8] A 30° flip angle is optimal for acquiring data rapidly when the relaxation delay is shorter than 5*T1.[8]

    • Spectral Width (SW): Set to ~220-240 ppm, centered around 110 ppm, to ensure all carbon signals are captured.[2]

    • Acquisition Time (AQ): Set to 1.0–2.0 seconds.

    • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for partial relaxation of the nuclei and includes ¹H irradiation to build up the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[9]

    • Number of Scans (NS): Begin with 1024 scans. This number can be increased significantly (e.g., to 4096 or higher) to improve the signal-to-noise ratio for weak signals, especially quaternary carbons.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).[10]

Unambiguous Assignment with 2D NMR Spectroscopy

While the predicted shifts provide a strong foundation, unambiguous assignment, particularly of the quaternary carbons, requires two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to definitively assign C2, C6, the -OCH₃ carbon, and the -CH₃ carbon by correlating them to their respective proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning non-protonated (quaternary) carbons. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations for assigning C3, C4, and C5 would include:

    • Protons of the -CH₃ group to C4, C5, and C6.

    • Protons of the -OCH₃ group to C4.

    • Proton at C2 to C3, C4, and C6.

    • Proton at C6 to C2, C4, and C5.

The workflow for a comprehensive NMR analysis is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_final Final Output prep Dissolve 15-50 mg in 0.6 mL Solvent acq_1d Acquire 1D ¹³C Spectrum (zgpg30, 1024+ scans) prep->acq_1d acq_2d Acquire 2D Spectra (HSQC, HMBC) acq_1d->acq_2d If needed for ambiguity proc FT, Phase, Baseline Correct, Reference Spectrum acq_1d->proc acq_2d->proc assign_hsqc Assign Protonated Carbons (C2, C6, -CH₃, -OCH₃) using HSQC proc->assign_hsqc assign_hmbc Assign Quaternary Carbons (C3, C4, C5) using HMBC assign_hsqc->assign_hmbc final Final Assigned Chemical Shift Table assign_hmbc->final

Caption: Workflow for the complete NMR analysis and structural elucidation.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹³C NMR chemical shifts for 4-Methoxy-5-methylpyridin-3-amine. The analysis of substituent effects offers a clear rationale for the electronic environment of each carbon atom within the molecule. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the necessary spectral data. The integration of 1D and 2D NMR techniques represents the gold standard for the unambiguous structural confirmation of novel chemical entities, ensuring data integrity and advancing scientific discovery in the fields of chemistry and drug development.

References

  • Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Agrawal, P. K. (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C substituent chemical shifts (SCS) in 1 and 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]

  • ConnectSci. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. Australian Journal of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, December 31). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green synthesis of 5-methylpyridinium derivatives. Retrieved from [Link]

  • University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • PMC. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

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Mass Spectrometry of 4-Methoxy-5-methylpyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physiochemical Grounding

The analytical characterization of 4-Methoxy-5-methylpyridin-3-amine (C₇H₁₀N₂O) is a critical quality attribute (CQA) workflow in modern pharmaceutical development. Recognized primarily as an essential synthetic intermediate in the pipeline for novel SARS-CoV-2 main protease inhibitors[1] and PKMYT1 kinase inhibitors[2], verifying its structural integrity and purity directly impacts active pharmaceutical ingredient (API) efficacy.

From a gas-phase ionization perspective, this compound presents a complex acid-base equilibrium. It possesses two distinct nitrogen centers: a primary amine at the C3 position (aniline-like, partially conjugated) and a localized pyridine nitrogen at N1. Due to the orthogonal nature of the sp² hybridized lone pair and the additive electron-donating (+I, +M) effects of the adjacent methyl and methoxy groups, the pyridine nitrogen serves as the thermodynamically favored site for protonation (pKa ~6.5 vs. ~4.0 for the primary amine). Recognizing this localization is paramount for interpreting tandem mass spectrometry (MS/MS) spectra accurately.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure high-fidelity data acquisition, mere execution of a method is insufficient. The workflow must be a self-validating system —incorporating internal controls that confirm ionization efficiency, mitigate ion suppression, and prove the absence of isobaric carryover.

Step-by-Step LC-ESI-MS/MS Methodology
  • System Suitability Test (SST):

    • Protocol: Inject a blank solution consisting of Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

    • Causality: Establishes baseline zero, ensuring no ghost peaks or m/z 139.1 carryover from prior generic pyridine analyses persist in the ion source or column frits.

  • Sample Preparation:

    • Protocol: Dissolve the standard in LC-MS grade Methanol to 1 mg/mL. Dilute to a working concentration of 100 ng/mL using H₂O:ACN (50:50) buffered with 0.1% Formic Acid (FA).

    • Causality: The highly acidic aqueous buffer (pH ~2.7) artificially shifts the equilibrium to guarantee >99% protonation of the pyridine moiety prior to droplet formation. This ensures maximal ionization efficiency in the positive electrospray mode (ESI+)[3].

  • Chromatographic Separation (UHPLC):

    • Protocol: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

      • Mobile Phase A: H₂O + 0.1% FA

      • Mobile Phase B: Acetonitrile + 0.1% FA

    • Causality: The reversed-phase gradient isolates the target analyte from potential salts and polar synthetic byproducts, preventing matrix-induced ion suppression within the ESI plume.

  • ESI+ Source Parametrization:

    • Protocol: Capillary voltage 3.5 kV; Source Temperature 150 °C; Desolvation Gas (Nitrogen) 800 L/h at 400 °C.

    • Causality: High desolvation kinetics are required to rapidly evaporate the highly aqueous early-eluting mobile phase, forcing the analyte ions into the gas phase according to the Ion Evaporation Model (IEM).

  • Collision-Induced Dissociation (CID):

    • Protocol: Isolate the [M+H]+ precursor at m/z 139.1 in Q1. Apply a normalized collision energy (NCE) ramp of 15–35 eV using Argon collision gas.

    • Causality: Ramping the energy ensures both low-energy cleavage pathways (ammonia loss) and high-energy skeletal fragmentations (methoxy cleavage) are simultaneously captured for comprehensive structural confirmation.

Visualized LC-MS/MS Analytical Workflow

LCMS_Workflow Sample Sample Prep (100 ng/mL + 0.1% FA) UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC ESI ESI+ Source ([M+H]+ Generation) UHPLC->ESI MS1 Q1 Isolation (m/z 139.1) ESI->MS1 CID Collision Cell (Argon CID, 15-35 eV) MS1->CID MS2 TOF/Orbitrap (Fragment Detection) CID->MS2

High-resolution LC-MS/MS workflow for 4-Methoxy-5-methylpyridin-3-amine analysis.

Ionization Dynamics & ESI-MS/MS Fragmentation Mechanisms

When subjected to Argon-based Collision-Induced Dissociation (CID), the [M+H]+ precursor (m/z 139.0871) exhibits distinct structural dissociation pathways that confirm the specific positional substitutions on the pyridine ring.

The Even-Electron Rule Exception: In mass spectrometry, the "Even-Electron Rule" dictates that an even-electron ion (like our protonated precursor) will typically cleave to form an even-electron product ion and a neutral molecule. However, 4-Methoxy-5-methylpyridin-3-amine violates this due to the thermodynamics of its methoxy group. Driven by steric crowding and the stability of the resulting species, the O–CH₃ bond undergoes homolytic cleavage. This results in the loss of a methyl radical (•CH₃, 15.02 Da), generating a highly diagnostic odd-electron distonic radical cation ([M+H - •CH₃]+• at m/z 124.0636). This radical fragmentation is a well-documented hallmark of methoxyarene structures under ESI-MS/MS conditions[4].

Competing Amine & Methanol Losses: Concurrently, the primary amine group at the C3 position directs the loss of neutral ammonia (NH₃, 17.03 Da), forming a stable pyridyl cation at m/z 122.0606. An alternative mechanism involves the abstraction of a neighboring proton to expel neutral methanol (CH₃OH, 32.03 Da), resulting in the m/z 107.0609 fragment.

Quantitative Data Presentation

The following mass defect logic validates the fragments. Comparing empirical isotopic splits against these exact calculations acts as the final step in our self-validating framework.

Ion DesignationStructural FormulaMonoisotopic Mass (m/z)Neutral Loss (Da)Mechanistic Rationale & Causality
Precursor [C₇H₁₁N₂O]⁺139.0871-Optimal basicity drives protonation at pyridine N1.
Fragment 1 [C₇H₈NO]⁺122.060617.0265 (NH₃)Direct heterolytic cleavage of the C3 primary amine.
Fragment 2 [C₆H₈N₂O]⁺•124.063615.0235 (•CH₃)Homolytic O-CH₃ cleavage (Even-Electron Exception).
Fragment 3 [C₆H₇N₂]⁺107.060932.0262 (CH₃OH)Proton transfer yielding neutral methanol elimination.
Fragment 4 [C₅H₈N₂]⁺•96.068743.0184 (•CH₃ + CO)Secondary decarbonylation from the radical cation.

Diagnostic CID Visualization

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 139.0871 Frag1 Neutral Loss [M+H - NH3]+ m/z 122.0606 Precursor->Frag1 - NH3 (17.03 Da) Frag2 Radical Cleavage [M+H - •CH3]+• m/z 124.0636 Precursor->Frag2 - •CH3 (15.02 Da) Even-Electron Exception Frag3 Methanol Loss [M+H - CH3OH]+ m/z 107.0609 Precursor->Frag3 - CH3OH (32.03 Da) Frag4 CO Loss [M+H - •CH3 - CO]+• m/z 96.0687 Frag2->Frag4 - CO (28.00 Da)

CID fragmentation pathways for protonated 4-Methoxy-5-methylpyridin-3-amine.

References

  • Sars-cov2 main protease inhibitors (Synthesis and structural characterization using LC-MS). Vertex Pharmaceuticals Inc., Patent US20240116946A1.
  • Indazole compounds as pkmyt1 kinase inhibitors (Analytical monitoring of the 4-Methoxy-5-methylpyridin-3-amine intermediate). Patent WO2024179948A1.
  • Electrospray Ionization Efficiency Scale of Organic Compounds (Predictive modeling for pyridine ionization). Analytical Chemistry, 2010. Available at:[Link]

  • Photochemical Production of Carbon Monoxide from Dissolved Organic Matter: Role of Lignin Methoxyarene Functional Groups (Validation of methyl radical loss and distonic radical formation in methoxyarenes via mass spectrometry). Environmental Science & Technology, 2022. Available at:[Link]

Sources

Structural Elucidation of 4-Methoxy-5-methylpyridin-3-amine: A Spectroscopic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel heterocyclic compound, 4-Methoxy-5-methylpyridin-3-amine. Pyridine derivatives are a cornerstone of medicinal chemistry and drug design, recognized for their diverse biological activities.[1] The precise determination of their molecular architecture is a critical prerequisite for understanding structure-activity relationships and advancing drug development programs.[2][3] This document outlines a systematic, multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each analytical step is detailed with field-proven protocols and causality-driven experimental choices, ensuring a self-validating and robust characterization process.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological targets. The title compound, 4-Methoxy-5-methylpyridin-3-amine, incorporates key functional groups—a methoxy group, a methyl group, and an amino group—that can significantly influence its pharmacokinetic and pharmacodynamic profiles. The presence of electron-donating groups like methoxy and amino moieties can enhance biological activity.[1] Therefore, unambiguous confirmation of the substitution pattern on the pyridine ring is paramount.

This guide presents a logical workflow for the complete structural determination of 4-Methoxy-5-methylpyridin-3-amine, moving from foundational molecular weight confirmation to the precise mapping of its proton and carbon framework.

Foundational Analysis: Mass Spectrometry

The initial and most crucial step in characterizing a novel compound is to determine its molecular weight, which provides the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of 4-Methoxy-5-methylpyridin-3-amine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode to facilitate the protonation of the basic amino group, forming the [M+H]⁺ ion.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is measured and used to calculate the elemental composition.

Expected Data and Interpretation

For 4-Methoxy-5-methylpyridin-3-amine (C₇H₁₀N₂O), the expected monoisotopic mass is 138.0793 g/mol . The HRMS spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion at m/z 139.0866. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass, confirming the molecular formula. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, provides an initial check of the proposed formula.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run to identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrations (proton ratios).

    • ¹³C{¹H} NMR: A proton-decoupled carbon experiment is performed to determine the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Predicted NMR Data and Structural Elucidation

The expected NMR data for 4-Methoxy-5-methylpyridin-3-amine in CDCl₃ are summarized below. The interpretation demonstrates how the combination of different NMR experiments leads to the final structure.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methoxy-5-methylpyridin-3-amine (400 MHz, CDCl₃)

Assignment¹H Chemical Shift (ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
H-2~8.0s1H~140C-3, C-4, C-6
H-6~7.8s1H~145C-2, C-4, C-5, C-methyl
NH₂~3.7br s2H--
OCH₃~3.9s3H~55C-4
CH₃~2.2s3H~15C-4, C-5, C-6
C-2---~140-
C-3---~130-
C-4---~155-
C-5---~120-
C-6---~145-

Interpretation Workflow:

  • ¹H NMR Analysis: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The downfield shifts are characteristic of protons on an electron-deficient pyridine ring. Two additional singlets in the aliphatic region are assigned to the methoxy and methyl groups. A broad singlet corresponds to the amino protons.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum should display seven distinct carbon signals, consistent with the proposed structure.

  • HSQC Analysis: The HSQC spectrum will correlate the proton signals with their directly attached carbons, confirming the assignments for C-2, C-6, the methoxy carbon, and the methyl carbon.

  • HMBC Analysis: The HMBC experiment is critical for establishing the connectivity of the substituents. Key expected correlations include:

    • The proton at H-2 will show correlations to C-4 and C-6, confirming its position adjacent to the nitrogen and C-3.

    • The proton at H-6 will show correlations to C-2, C-4, and C-5, as well as the methyl carbon, firmly placing it between the nitrogen and the methyl-substituted carbon.

    • The methoxy protons will show a strong correlation to C-4, confirming the position of the methoxy group.

    • The methyl protons will show correlations to C-4, C-5, and C-6, confirming its position at C-5.

This comprehensive analysis of the 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and confirms the substitution pattern of 4-Methoxy-5-methylpyridin-3-amine.

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups.

Table 2: Characteristic IR Absorption Frequencies for 4-Methoxy-5-methylpyridin-3-amine

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Amine)3300-3500Symmetric and Asymmetric Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=N, C=C (Pyridine Ring)1550-1620Stretching[4]
C-O (Aryl Ether)1200-1275Asymmetric Stretching
C-N (Amine)1000-1250Stretching

The presence of a broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The sharp peaks in the 1550-1620 cm⁻¹ range are indicative of the pyridine ring vibrations.[4] The strong absorption around 1250 cm⁻¹ confirms the presence of the aryl ether linkage of the methoxy group.

Integrated Data Analysis and Structural Confirmation

The structural elucidation of 4-Methoxy-5-methylpyridin-3-amine is achieved through the logical integration of data from multiple analytical techniques.

G cluster_0 Analytical Workflow MS Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) MS->NMR Provides Molecular Formula Structure Final Structure Confirmation MS->Structure Confirms Molecular Weight NMR->Structure Defines Connectivity IR Infrared Spectroscopy (FT-IR) IR->Structure Confirms Functional Groups

Caption: Workflow for the structural elucidation of 4-Methoxy-5-methylpyridin-3-amine.

Conclusion

The systematic application of mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy provides a robust and self-validating methodology for the complete structural elucidation of 4-Methoxy-5-methylpyridin-3-amine. This multi-technique approach ensures the unambiguous determination of the molecular formula, the carbon-hydrogen framework, and the specific substitution pattern on the pyridine ring. The detailed protocols and data interpretation framework presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the accurate characterization of novel heterocyclic compounds.

References

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. - J-Stage. (n.d.). Retrieved March 7, 2026, from [Link]

  • The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211. (1966). Retrieved March 7, 2026, from [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC. (2025, June 1). Retrieved March 7, 2026, from [Link]

  • Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved March 7, 2026, from [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. (2018, December 10). Retrieved March 7, 2026, from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (n.d.). Retrieved March 7, 2026, from [Link]

  • amine | C10H16N2O | CID 28399741. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Cyano-2-(difluoromethyl)-3-methoxy-5-methylpyridine | Chemsrc. (2025, September 12). Retrieved March 7, 2026, from [Link]

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.). Retrieved March 7, 2026, from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.25560
  • 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (2021, August 31). Retrieved March 7, 2026, from [Link]

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of 4-Methoxy-5-methylpyridin-3-amine via Catalytic Hydrogenation of a Nitropyridine Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and field-proven guide for the synthesis of 4-Methoxy-5-methylpyridin-3-amine, a valuable substituted pyridine building block in medicinal chemistry. The described two-step synthetic pathway commences with the preparation of the key intermediate, 4-methoxy-5-methyl-3-nitropyridine, followed by a highly efficient reduction of the nitro group. The core of this protocol is a catalytic hydrogenation reaction, a robust and scalable method for the conversion of nitropyridines to their corresponding amino derivatives. This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Importance

Substituted aminopyridines are privileged scaffolds in modern drug discovery, appearing in a multitude of biologically active molecules. Specifically, the 4-methoxy-5-methylpyridin-3-amine moiety serves as a critical structural component in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies. The methoxy and methyl groups on the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding interactions with biological targets.

The synthesis of this valuable intermediate, however, can be challenging. This application note outlines a reliable and scalable synthetic route starting from a nitropyridine precursor. The reduction of a nitro group is a fundamental transformation in organic synthesis, and the choice of the reduction method is crucial to ensure high yield and purity, especially in the presence of other functional groups.

Overall Synthetic Strategy

The synthesis of 4-Methoxy-5-methylpyridin-3-amine is strategically designed as a two-step process. This approach allows for the introduction of the required functional groups in a controlled manner, leading to a high-purity final product.

Step 1: Synthesis of the Nitropyridine Intermediate. The first step involves the preparation of 4-methoxy-5-methyl-3-nitropyridine. This can be achieved through several synthetic routes, with the most common being the nitration of a suitable 4-methoxy-5-methylpyridine precursor or the nucleophilic aromatic substitution of a leaving group (such as a halogen) on a pre-functionalized pyridine ring with a methoxide source. For the purpose of this guide, we will focus on a methoxylation reaction of a chloronitropyridine, a route that often provides high regioselectivity and yield.[1]

Synthetic_Workflow Start 4-Chloro-5-methyl-3-nitropyridine Intermediate 4-Methoxy-5-methyl-3-nitropyridine Start->Intermediate NaOCH3, CH3OH Product 4-Methoxy-5-methylpyridin-3-amine Intermediate->Product H2, Pd/C, CH3OH

Figure 1: Overall synthetic workflow for 4-Methoxy-5-methylpyridin-3-amine.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Nitroaromatic compounds can be energetic and should be handled with care. Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion if not handled properly.

Step 1: Synthesis of 4-Methoxy-5-methyl-3-nitropyridine

This protocol is based on analogous procedures for the methoxylation of chloronitropyridines.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-5-methyl-3-nitropyridine≥97%Commercial
Sodium methoxide (NaOCH3)≥95%Commercial
Methanol (CH3OH), anhydrous≥99.8%Commercial
Ethyl acetate (EtOAc)ACS gradeCommercial
Brine (saturated aq. NaCl)-Lab prepared
Magnesium sulfate (MgSO4), anhydrous-Commercial
Round-bottom flask-Standard labware
Magnetic stirrer and stir bar-Standard labware
Condenser-Standard labware
Rotary evaporator-Standard labware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Preparation of Sodium Methoxide Solution: Carefully add sodium methoxide (5.4 g, 100 mmol) to the methanol. Stir until the sodium methoxide is completely dissolved. Caution: Sodium methoxide is corrosive and hygroscopic.

  • Addition of Starting Material: Add 4-chloro-5-methyl-3-nitropyridine (17.2 g, 100 mmol) to the sodium methoxide solution in portions.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4-methoxy-5-methyl-3-nitropyridine as a solid.

Step 2: Synthesis of 4-Methoxy-5-methylpyridin-3-amine

This protocol details the catalytic hydrogenation of the nitropyridine intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxy-5-methyl-3-nitropyridineFrom Step 1-
Palladium on carbon (Pd/C)10 wt. %, wetCommercial
Methanol (CH3OH)ACS gradeCommercial
Hydrogen gas (H2)High purityGas cylinder
Celite®-Commercial
Hydrogenation apparatus (e.g., Parr)--
Filtration apparatus-Standard labware

Key Reaction Parameters:

ParameterValue
Hydrogen Pressure50 psi (approximately 3.4 atm)
Reaction TemperatureAmbient (20-25 °C)
Reaction Time2-4 hours (monitor by TLC)
SolventMethanol
Catalyst Loading5-10 mol% relative to the nitro compound
Expected Yield>90%

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methoxy-5-methyl-3-nitropyridine (16.8 g, 100 mmol) in methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, wet) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the uptake of hydrogen. The reaction is typically complete within 2-4 hours. The progress can also be monitored by TLC (the product is more polar than the starting material).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 20 mL). Caution: The filter cake containing Pd/C may be pyrophoric. Do not allow it to dry completely. Quench the catalyst by suspending it in water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-methoxy-5-methylpyridin-3-amine as a solid. The product is often of high purity and may not require further purification. If necessary, it can be recrystallized.

Alternative Procedure: Catalytic Transfer Hydrogenation [3][4]

For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation is an excellent alternative.

  • To a solution of 4-methoxy-5-methyl-3-nitropyridine (16.8 g, 100 mmol) in methanol (200 mL), add 10% Pd/C (1.0 g, wet) followed by ammonium formate (18.9 g, 300 mmol).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with water to remove any remaining ammonium salts. Dry the organic layer and concentrate to yield the product.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group on a metal surface, such as palladium, is a complex process involving multiple steps. The generally accepted mechanism involves the sequential reduction of the nitro group.

Hydrogenation_Mechanism cluster_surface Palladium Catalyst Surface Nitro R-NO2 Nitroso R-NO (Nitroso) Nitro->Nitroso + 2H(ads) - H2O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2H(ads) Amine R-NH2 (Amine) Hydroxylamine->Amine + 2H(ads) - H2O H2 H2 H_ads H(ads) H2->H_ads Adsorption & Dissociation

Figure 2: Simplified mechanism of catalytic hydrogenation of a nitro group.

The process begins with the adsorption and dissociation of molecular hydrogen on the palladium surface to form adsorbed hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface. The nitro group is then stepwise reduced, first to a nitroso intermediate, then to a hydroxylamine, and finally to the amine, with the elimination of water molecules.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-methoxy-5-methylpyridin-3-amine. The two-step sequence, involving the synthesis of a nitropyridine intermediate followed by a robust catalytic hydrogenation, is a practical approach for obtaining this valuable building block in high yield and purity. The protocols are designed to be readily implemented in a standard organic synthesis laboratory, and the discussion of the underlying chemical principles aims to empower researchers to adapt and optimize the procedures for their specific needs.

References

  • El Kadiri, S., et al. (2020). Rhodium‐terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water. ChemistrySelect, 5(32), 10069-10073. [Link]

  • Strukil, V., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3202. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Link]

  • Lee, H., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(23), 10011-10023. [Link]

  • Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine. CN114315706A.
  • Reddy, K. R., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(36), 32906–32917. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Coll. Vol. 7, p.27 (1990); Vol. 60, p.1 (1981). [Link]

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Introduction: The Critical Role of Purity for a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 4-Methoxy-5-methylpyridin-3-amine

4-Methoxy-5-methylpyridin-3-amine is a highly functionalized pyridine derivative that serves as a crucial intermediate in medicinal chemistry and drug development. Its structural motifs—an electron-donating methoxy group, a sterically directing methyl group, and a nucleophilic amine—make it a valuable component in the synthesis of complex therapeutic agents, particularly kinase inhibitors. The efficacy, safety, and reproducibility of downstream synthetic steps are directly contingent on the purity of this starting material.

This technical guide provides a comprehensive overview of robust, field-proven methodologies for the purification of 4-Methoxy-5-methylpyridin-3-amine. Moving beyond simple protocols, we delve into the causality behind experimental choices, address common challenges, and establish self-validating systems to ensure the highest degree of purity. This document is intended for researchers, synthetic chemists, and process development professionals who require a deep, practical understanding of purification strategies for polar heterocyclic amines.

Part 1: Understanding the Impurity Profile - A Rationale for Purification

Effective purification begins with a thorough understanding of potential impurities, which are typically byproducts of the synthetic route. The most common pathways to 4-Methoxy-5-methylpyridin-3-amine can introduce specific, challenging-to-remove contaminants.

Common Impurities May Include:

  • Regioisomers: Depending on the starting materials and reaction conditions, isomers such as 2-methoxy or 6-methoxy pyridinamines can form. These often have very similar polarities, making them difficult to separate.

  • Unreacted Starting Materials: Precursors like 3-bromo-4-methoxypyridine or 3-amino-4-chloropyridine may persist in the crude product.

  • Byproducts of N-Alkylation: If the amine is synthesized via methylation, there is a risk of forming over-methylated quaternary pyridinium salts or di-methylated amines, especially when using indiscriminate electrophiles like methyl iodide.

  • Residual Solvents and Reagents: Solvents and catalysts from the preceding synthetic steps can be carried over.

cluster_synthesis Synthetic Origins cluster_impurities Resulting Crude Mixture Precursor 3-Amino-4-chloropyridine or 3-Bromo-4-methoxypyridine Target_Synth Target Synthesis Precursor->Target_Synth Desired Pathway Isomer_Synth Isomer Formation (e.g., from 2,3-dichloropyridine) Precursor->Isomer_Synth Side Reaction Target 4-Methoxy-5-methylpyridin-3-amine (Desired Product) Target_Synth->Target Isomer Regioisomeric Impurities Isomer_Synth->Isomer Starting_Material Unreacted Precursors Other Solvents & Reagents

Caption: Origin of common impurities in the synthesis of the target compound.

Part 2: Primary Purification Methodologies

The purification of 4-Methoxy-5-methylpyridin-3-amine typically involves a combination of techniques. Flash column chromatography is the most definitive method for achieving high purity, while recrystallization and acid-base extraction serve as excellent bulk purification or pre-purification steps.

A. Flash Column Chromatography: The Definitive Separation

Flash chromatography on silica gel is the preferred method for removing closely related impurities like regioisomers. The principle relies on the differential partitioning of the crude components between the polar stationary phase (silica) and the mobile phase.

Expertise & Causality: The target molecule is a polar amine. A mobile phase of Dichloromethane (DCM) and Methanol (MeOH) is highly effective. DCM acts as the primary eluent, while the more polar MeOH is used to increase the eluting strength and move the polar amine down the column. A gradient elution, starting with a low percentage of MeOH and gradually increasing, often provides the best separation from less polar impurities.

Protocol: Flash Chromatography Purification

  • Stationary Phase Preparation:

    • Select a silica gel column appropriate for the scale of your crude material (typically a 40-100:1 ratio of silica to crude by weight).

    • Wet-pack the column using the initial mobile phase (e.g., 98:2 DCM:MeOH) to ensure a homogenous, air-free column bed.

  • Sample Loading:

    • Recommended Method (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent (like MeOH or DCM). Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Carefully apply the dry-loaded silica to the top of the column bed. This technique prevents band broadening and improves resolution.

    • Alternative (Wet Loading): Dissolve the crude material in the smallest possible volume of DCM. Using a pipette, carefully apply the solution to the top of the column. This is faster but may lead to poorer separation if not done carefully.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH).

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). A typical TLC stain for amines is potassium permanganate.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH) to elute the target compound[1].

    • The target amine should appear as a distinct spot on the TLC plate.

  • Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvents.

Data Summary: Chromatography Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of polar molecules.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Excellent solvent system for resolving polar amines.
Gradient Start: 1-2% MeOH in DCM; End: 5-10% MeOH in DCMAllows for elution of less polar impurities first, followed by the target compound, maximizing separation.
Monitoring TLC with UV visualization and/or KMnO₄ stainProvides rapid, real-time feedback on the separation efficiency.
B. Recrystallization: For Bulk Purity Enhancement

Recrystallization is an effective technique for removing impurities that have significantly different solubility profiles from the target compound at various temperatures. It is particularly useful for upgrading the purity of material that is already >90% pure.

Expertise & Causality: The key to successful recrystallization is selecting an appropriate solvent system. The ideal single solvent dissolves the compound sparingly at room temperature but completely at its boiling point. If a single solvent is not found, an anti-solvent system (where the compound is soluble in one solvent but insoluble in another miscible solvent) can be employed. For aminopyridines, solvents like toluene, ethyl acetate, or mixtures involving hexanes are often good starting points.

Start Select Test Solvents (e.g., Toluene, EtOAc, IPA, MeCN) Soluble_Cold Soluble in Cold Solvent? Start->Soluble_Cold Soluble_Hot Soluble in Hot Solvent? Soluble_Cold->Soluble_Hot No Not_Suitable Not Suitable Soluble_Cold->Not_Suitable Yes Consider_Antisolvent Consider for Anti-Solvent System Soluble_Cold->Consider_Antisolvent Yes Good_Single Good Single Solvent for Recrystallization Soluble_Hot->Good_Single Yes Soluble_Hot->Not_Suitable No

Caption: Decision matrix for selecting a recrystallization solvent system.

Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude material in a range of solvents at room temperature and at reflux to identify a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated filter funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Inducement (If Necessary): If crystals do not form, gently scratch the inner wall of the flask with a glass rod or add a single seed crystal of the pure product[2].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

C. Acid-Base Extraction: A Preparatory Workup

The basicity of the pyridine and amine functionalities allows for an effective liquid-liquid extraction to separate the target compound from neutral or acidic impurities. This is typically used as a workup procedure after synthesis and before a final polishing step like chromatography.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH) with stirring until the pH is >10[1]. This deprotonates the amine salt, regenerating the neutral "free base".

  • Back-Extraction: Extract the neutral amine back into an organic solvent (DCM or EtOAc) 3 times.

  • Final Workup: Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.

Part 3: Purity Assessment and Final Characterization

The purity of the final product must be rigorously verified using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is typically used[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound and ensuring the absence of isomeric impurities. The distinct chemical shifts and coupling constants of the aromatic protons provide a definitive fingerprint of the correct regioisomer.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Crude Crude Product Extraction Acid-Base Extraction (Workup) Crude->Extraction Chromatography Flash Column Chromatography (High Resolution) Extraction->Chromatography Recrystallization Recrystallization (Bulk Polishing) Chromatography->Recrystallization Optional Polishing Analysis Purity & Identity Analysis (HPLC, NMR, MS) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: A typical workflow for the purification and analysis of the title compound.

References

  • Wang, L., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Available at: [Link]

  • Czopek, T., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone. Google Patents.
  • Pivetta, T., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available at: [Link]

  • Wang, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Googleapis.com. Available at: [Link]

  • Wang, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). IMPURITY CHARACTERIZATION AND ANALYTICAL TECHNIQUES. WJPR. Available at: [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
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Application Notes and Protocols for the Recrystallization of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-Methoxy-5-methylpyridin-3-amine via recrystallization. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions. It elucidates the fundamental principles governing the choice of experimental parameters, ensuring both a high-purity final product and a deep understanding of the purification process. The protocol is structured to be a self-validating system, incorporating in-process checks and post-purification analyses to confirm the efficacy of the recrystallization.

Introduction: The Rationale for Recrystallization

4-Methoxy-5-methylpyridin-3-amine is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. As with any synthetically derived compound, impurities can arise from starting materials, side reactions, or subsequent workup procedures. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurities, which remain in the mother liquor.[5][6]

The success of this technique is critically dependent on the selection of an appropriate solvent. The adage "like dissolves like" provides a preliminary guide, suggesting that the polarity of the solvent and the solute should be similar.[4][7] For 4-Methoxy-5-methylpyridin-3-amine, the presence of a polar amine group and a methoxy group, along with the aromatic pyridine ring, suggests that solvents of intermediate polarity may be effective.

Physicochemical Properties and Safety Considerations

While specific solubility data for 4-Methoxy-5-methylpyridin-3-amine is not extensively published, its structure suggests it is a solid at room temperature. For safety, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Essential First Step: Solvent Screening Protocol

Given the absence of specific solubility data, a systematic solvent screening is the mandatory first step to identify a suitable recrystallization solvent. The ideal solvent will exhibit poor solubility for the compound at room temperature but high solubility at an elevated temperature.[1][6][8]

Materials and Equipment for Solvent Screening:
  • Crude 4-Methoxy-5-methylpyridin-3-amine

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Hot plate or heating mantle

  • Vortex mixer

  • Ice bath

Solvent Screening Workflow:

The following workflow provides a systematic approach to identifying a suitable solvent.

Solvent_Screening Start Start: Place ~20 mg of crude compound in each test tube AddSolvent Add 0.5 mL of a single solvent to each tube at room temperature Start->AddSolvent Vortex Vortex vigorously AddSolvent->Vortex ObserveRT Observe at Room Temperature Vortex->ObserveRT SolubleRT Result: Soluble (Solvent is unsuitable) ObserveRT->SolubleRT If dissolves InsolubleRT Result: Insoluble or Sparingly Soluble ObserveRT->InsolubleRT If insoluble Heat Heat the tube gently (in a water or sand bath) InsolubleRT->Heat ObserveHot Observe at Elevated Temperature Heat->ObserveHot InsolubleHot Result: Insoluble (Solvent is unsuitable) ObserveHot->InsolubleHot If remains insoluble SolubleHot Result: Soluble ObserveHot->SolubleHot If dissolves Cool Cool slowly to room temperature, then in an ice bath SolubleHot->Cool ObserveCool Observe for Crystal Formation Cool->ObserveCool NoCrystals Result: No Crystals Form (Solvent is unsuitable) ObserveCool->NoCrystals If no precipitation Crystals Result: Abundant Crystal Formation (Ideal Solvent Candidate) ObserveCool->Crystals If crystals form

Caption: Workflow for single-solvent screening.

Interpreting the Results and Considering Mixed Solvents:
  • Ideal Single Solvent: A solvent that demonstrates low solubility at room temperature but complete solubility at an elevated temperature, followed by the formation of a significant amount of crystalline precipitate upon cooling, is an excellent candidate for single-solvent recrystallization.[9]

  • Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be employed.[5][10] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[5][10] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible solvent pairs include ethanol/water and ethyl acetate/hexane.[11][12][13]

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified through the screening process described above.

Materials and Equipment:
  • Crude 4-Methoxy-5-methylpyridin-3-amine

  • Optimal recrystallization solvent (or solvent pair)

  • Erlenmeyer flask (appropriately sized for the volume of solvent)

  • Hot plate with stirring capabilities or heating mantle

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology:

Recrystallization_Protocol Start Start: Place crude compound in an Erlenmeyer flask. AddSolvent Add a minimal amount of hot solvent to just cover the solid. Start->AddSolvent HeatDissolve Heat the mixture to a gentle boil with stirring. Add hot solvent dropwise until the solid completely dissolves. AddSolvent->HeatDissolve HotFiltration Hot Gravity Filtration (Optional): If insoluble impurities are present, filter the hot solution through fluted filter paper into a pre-heated flask. HeatDissolve->HotFiltration Cooling Slow Cooling: Remove from heat, cover with a watch glass, and allow to cool slowly to room temperature. HeatDissolve->Cooling If no insoluble impurities HotFiltration->Cooling IceBath Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation. Cooling->IceBath Collection Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel. IceBath->Collection Washing Wash the crystals with a small amount of ice-cold recrystallization solvent. Collection->Washing Drying Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Washing->Drying End End: Pure Crystalline Product Drying->End

Caption: Step-by-step recrystallization workflow.

Troubleshooting Common Issues

Issue Potential Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent.
No Crystal Formation Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Premature Crystallization The solution cooled too quickly during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask). Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration.

A Self-Validating System: Purity Assessment

The success of the recrystallization must be validated through analytical methods. This not only confirms the purity of the final product but also provides a feedback loop for process optimization.

Melting Point Analysis

A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2°C).[2][4] Impurities tend to broaden and depress the melting point range.[14][15]

  • Procedure:

    • Ensure the recrystallized sample is completely dry.

    • Pack a small amount of the crystals into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

  • Interpretation: Compare the melting point of the recrystallized product to that of the crude starting material. A narrower and higher melting point range indicates successful purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for assessing the purity of a compound and quantifying any remaining impurities.[16][17]

  • Rationale: By separating the components of a mixture, HPLC can provide a quantitative measure of purity (e.g., area percent of the main peak).[18]

  • General Procedure:

    • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength).

    • Prepare a dilute solution of the crude material and the recrystallized product in a suitable solvent.

    • Inject both samples into the HPLC system.

  • Interpretation: A successful recrystallization will be demonstrated by a significant increase in the area percentage of the main peak corresponding to 4-Methoxy-5-methylpyridin-3-amine and a corresponding decrease or elimination of impurity peaks in the chromatogram of the purified product compared to the crude material.

Conclusion

This application note provides a comprehensive framework for the successful recrystallization of 4-Methoxy-5-methylpyridin-3-amine. By first conducting a systematic solvent screen and then following a detailed recrystallization protocol, researchers can effectively purify this compound. The integration of post-purification analysis through melting point determination and HPLC ensures a self-validating process, providing confidence in the purity of the final product for downstream applications in research and development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nichols, L. (2022, August 28). 2.1: Melting Point Analysis. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • O'Donnell, G. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. Chemistry LibreTexts. Retrieved from [Link]

  • Wade, L. G. (n.d.). Recrystallization.
  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • NNN. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range.
  • University of Alberta Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Massachusetts Institute of Technology. (2012, January). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Massachusetts Institute of Technology OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • O'Connor, J. (n.d.). recrystallization-2.doc.pdf.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of Texas at Dallas Department of Chemistry. (n.d.). 4. Crystallization.
  • NNN. (n.d.). Summary of Common Crystallization Solvents.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Eastern Mediterranean University Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Methoxy-5-methylpyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxy-5-methylpyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents, particularly kinase inhibitors.[1][2] Its strategic importance stems from the precise arrangement of its functional groups: a nucleophilic primary amine at the C3 position, an electron-donating methoxy group at C4 that can influence both reactivity and metabolic stability, and a methyl group at C5 for steric and electronic modulation. The methoxy group, in particular, is a prevalent substituent in approved drugs, often enhancing ligand-target binding and improving pharmacokinetic profiles.[3]

This technical guide provides an in-depth analysis and field-proven protocols for the derivatization of this key intermediate. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the most impactful transformations for generating compound libraries: N-Acylation , N-Sulfonylation , and modern C-N Cross-Coupling reactions. Each protocol is designed as a self-validating system with integrated checkpoints to ensure experimental success and reproducibility for researchers in drug development.

Core Structure and Reactive Sites

The derivatization strategies for 4-Methoxy-5-methylpyridin-3-amine primarily exploit the nucleophilicity of the C3-amino group. The electronic nature of the pyridine ring, modulated by the methoxy and methyl substituents, dictates the feasibility and conditions for these transformations.

Derivatization_Overview Start 4-Methoxy-5-methylpyridin-3-amine Acylation N-Acylation Start->Acylation R-COCl, Base Sulfonylation N-Sulfonylation Start->Sulfonylation R-SO2Cl, Base Coupling C-N Cross-Coupling Start->Coupling Ar-X, Catalyst Amide Amide Derivatives (R-CO-NH-Py) Acylation->Amide Sulfonamide Sulfonamide Derivatives (R-SO2-NH-Py) Sulfonylation->Sulfonamide Diaryl_Amine Diaryl/Aryl-heteroaryl Amines (Ar-NH-Py) Coupling->Diaryl_Amine

Caption: Key derivatization pathways for 4-Methoxy-5-methylpyridin-3-amine.

N-Acylation: Forging Critical Amide Bonds

Expertise & Experience: The formation of an amide bond from the C3-amino group is a foundational step in library synthesis. Amides are ubiquitous in pharmaceuticals due to their exceptional metabolic stability and their ability to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. The choice of acylating agent and base is critical to avoid side reactions and ensure high yields.

Detailed Protocol: Synthesis of N-(4-methoxy-5-methylpyridin-3-yl)benzamide

This protocol details a standard acylation using benzoyl chloride as a representative electrophile.

Materials & Equipment:

  • 4-Methoxy-5-methylpyridin-3-amine (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Methoxy-5-methylpyridin-3-amine (e.g., 1.0 mmol, 138 mg) and dissolve in anhydrous DCM (5 mL).

  • Basification: Add triethylamine (1.5 mmol, 0.21 mL) to the solution and stir for 5 minutes.

  • Cooling (Critical Step): Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. Alternatively, use LC-MS to confirm the formation of the product with an expected [M+H]⁺ peak at m/z 243.11.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure amide product.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Benzoyl Chloride C->D E Stir at RT (2-4h) D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 F->G H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the N-acylation of 4-methoxy-5-methylpyridin-3-amine.

Data Summary: Acylating Agents

Acylating Agent Product Class Rationale / Application
Acetyl Chloride Acetamide Introduces a small, polar group.
Benzoyl Chloride Benzamide Adds a rigid aromatic ring, useful for π-stacking.
Boc Anhydride (Boc₂O) Boc-protected Amine Installs a common protecting group for further synthesis.

| Carboxylic Acid + EDCI/HOBt | General Amide | Couples carboxylic acids directly, useful for complex fragments.[4] |

N-Sulfonylation: Introducing a Key Pharmacophore

Expertise & Experience: The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its chemical stability and ability to act as a non-classical bioisostere of carboxylic acids. It is a strong hydrogen bond acceptor and can significantly modulate the pKa and solubility of the parent molecule. The reaction is analogous to acylation but often requires a stronger base or a catalytic amount of a nucleophilic catalyst like DMAP to proceed efficiently.

Detailed Protocol: Synthesis of N-(4-methoxy-5-methylpyridin-3-yl)benzenesulfonamide

Materials & Equipment:

  • 4-Methoxy-5-methylpyridin-3-amine (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Pyridine (as solvent and base) or DCM with DMAP (0.1 equiv) and TEA (2.0 equiv)

  • Round-bottom flask, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methoxy-5-methylpyridin-3-amine (1.0 mmol, 138 mg) in anhydrous pyridine (5 mL).

  • Reagent Addition: Add benzenesulfonyl chloride (1.2 mmol, 0.15 mL) portion-wise to the solution at room temperature. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Monitoring (Self-Validation): Track the disappearance of the starting amine via TLC or LC-MS. The sulfonamide product is significantly less polar. The expected [M+H]⁺ peak for the product is m/z 279.08.

  • Workup: Pour the reaction mixture into ice-water (20 mL) with stirring. A precipitate may form.

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the solid from a suitable solvent (e.g., Ethanol/Water) or purify by flash column chromatography if necessary.

C-N Cross-Coupling: Advanced Scaffold Elaboration

Expertise & Experience: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful, modern methods for forming carbon-nitrogen bonds, enabling the synthesis of complex diaryl or aryl-heteroaryl amines.[5][6] These reactions significantly expand the accessible chemical space from the 4-methoxy-5-methylpyridin-3-amine core. The Buchwald-Hartwig reaction is often preferred for its milder conditions and broader functional group tolerance, though it requires expensive and air-sensitive catalysts and ligands.[7][8]

Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene

Materials & Equipment:

  • 4-Methoxy-5-methylpyridin-3-amine (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • BrettPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane, anhydrous and degassed

  • Schlenk tube or microwave vial, glovebox or Schlenk line

Step-by-Step Methodology:

  • Glovebox Setup (Critical Step): Inside a nitrogen-filled glovebox, charge a Schlenk tube with 4-bromotoluene (1.0 mmol, 171 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), BrettPhos (0.05 mmol, 27 mg), and NaOtBu (1.4 mmol, 135 mg).

  • Reagent Addition: Add 4-Methoxy-5-methylpyridin-3-amine (1.2 mmol, 166 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 16-24 hours with vigorous stirring.

  • Monitoring (Self-Validation): After cooling, an aliquot can be taken, diluted with Ethyl Acetate, filtered through a small plug of silica, and analyzed by LC-MS to check for product formation ([M+H]⁺ at m/z 229.14) and consumption of starting materials.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(X)L2 Pd0->OA_Complex OA_label Oxidative Addition Pd0->OA_label + Ar-X Amine_Complex [Ar-Pd(II)(NHR')L2]+ OA_Complex->Amine_Complex LE_label Ligand Exchange OA_Complex->LE_label + R'-NH2 - X- Amido_Complex Ar-Pd(II)(NR')L2 Amine_Complex->Amido_Complex Deprot_label Deprotonation Amine_Complex->Deprot_label + Base - Base-H+ Amido_Complex->Pd0 RE_label Reductive Elimination Amido_Complex->RE_label OA_label->OA_Complex LE_label->Amine_Complex Deprot_label->Amido_Complex RE_label->Pd0 + Ar-NH-R'

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[7]

Data Summary: C-N Coupling Comparison

Method Catalyst System Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Pd(0) / Phosphine Ligand 80-110 °C, Toluene/Dioxane Broad scope, mild conditions, high yields.[5][9] Expensive, air-sensitive reagents.

| Ullmann Condensation | Cu(I) / Diamine Ligand | 110-210 °C, DMF/NMP | Inexpensive catalyst, good for electron-deficient aryl halides.[6] | Harsh conditions, often lower yields, difficult workup. |

Characterization of Synthesized Derivatives

Trustworthy identification of newly synthesized compounds is paramount. A combination of spectroscopic and spectrometric methods should be employed for full characterization.

TechniqueKey Information Provided
¹H NMR Confirms the formation of the new bond (e.g., appearance of an N-H amide/sulfonamide singlet), shows the disappearance of the -NH₂ signal, and verifies the structural integrity of the aromatic rings.
¹³C NMR Confirms the carbon skeleton of the new derivative and shows characteristic shifts for new functional groups (e.g., carbonyl carbon for amides).
LC-MS Provides rapid confirmation of product formation by identifying the correct molecular weight (mass-to-charge ratio) and gives an initial assessment of purity.
HRMS Provides a high-resolution mass measurement, allowing for the unambiguous determination of the elemental formula of the product.
FT-IR Confirms the presence of key functional groups through characteristic vibrational frequencies (e.g., C=O stretch for amides, S=O stretches for sulfonamides).

Conclusion

4-Methoxy-5-methylpyridin-3-amine is a highly versatile and valuable starting material for the generation of diverse chemical libraries aimed at drug discovery. The protocols outlined herein for N-acylation, N-sulfonylation, and C-N cross-coupling represent robust and reproducible methods for its derivatization. By understanding the underlying principles of each reaction and implementing the self-validating checkpoints, researchers can efficiently and confidently synthesize novel compounds for biological evaluation, accelerating the path toward new therapeutic agents.

References

  • Huang, L.-J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Hao, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Sun, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Official Troubleshooting Guide and Technical Support Center for the synthesis of 4-Methoxy-5-methylpyridin-3-amine (CAS: 1781805-27-3). As a highly functionalized, electron-rich aminopyridine, this compound is a critical structural motif utilized in advanced drug development, notably appearing in the synthesis of SARS-CoV-2 main protease inhibitors and PKMYT1 kinase inhibitors .

Synthesizing this specific scaffold presents notable chemoselectivity, product isolation, and catalyst compatibility challenges. This guide is structured to provide researchers and process chemists with validated workflows, mechanistic clarity, and direct solutions to common experimental failures.

I. Validated Synthetic Workflow

The overarching synthesis fundamentally relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) to install the methoxy group, followed by a selective reduction of the highly activating nitro group to the target primary amine.

Synthesis SM 4-Chloro-3-methyl-5-nitropyridine SNAr SNAr Methoxylation (NaOMe, MeOH) SM->SNAr Nitro 4-Methoxy-3-methyl-5-nitropyridine SNAr->Nitro Split Reduction Nitro->Split PathA Method A: Zn / TFA / H₂O (50°C, 2h) Split->PathA PathB Method B: Fe / NH₄Cl / EtOH-H₂O (80°C, 3h) Split->PathB Product 4-Methoxy-5-methylpyridin-3-amine (Target Scaffold) PathA->Product Aqueous basic workup PathB->Product Hot Filtration & Conc.

Figure 1: Synthetic workflow for 4-Methoxy-5-methylpyridin-3-amine highlighting bifurcated reduction methodologies.

II. Quantitative Methodological Comparison

Selecting the correct reduction method for the nitro-to-amine conversion dictates the final yield and ease of purification. Standard catalytic hydrogenation (Pd/C) often fails for this scaffold, driving the industry standard toward single-electron transfer (SET) methodologies[1][2].

Reduction MethodEquivalentsTemp (°C)Time (h)Key AdvantagesMajor Troubleshooting Challenge
Zn / TFA / H₂O ~4.0 eq Zn502.0Exceptionally fast kinetics; homogenous intermediateHigh exotherm; complex aqueous basic extraction
Fe / NH₄Cl / EtOH ~6.0 eq Fe803.0Mild pH; low cost; highly scalableProduct adsorption onto iron oxide sludge
Pd/C / H₂ (Standard)10% w/w2512-24Clean reaction profile; no metal wasteSevere catalyst poisoning by the aminopyridine

III. Validated Experimental Protocols

The following methodologies are self-validating and derive from proven pharmaceutical patent precedents[1][2].

Method A: Zinc-Mediated Reduction (Fast Kinetics)
  • Charge: Equip a reaction vial with 4-methoxy-3-methyl-5-nitropyridine (1.0 eq, e.g., 97 mg, 0.58 mmol)[1].

  • Solvation: Add Trifluoroacetic Acid (TFA) (3.0 mL) and Deionized Water (0.5 mL)[1].

    • Causality Checkpoint: The water acts as a mandatory co-solvent. It prevents the passivation of the zinc surface by solubilizing the accumulating zinc trifluoroacetate salts.

  • Reduction: Introduce Zinc powder (4.0 eq, 151 mg, 2.3 mmol) in careful portions to manage the exotherm[1].

  • Agitation: Stir at 50 °C for 2 hours. Reaction completion is indicated when the starting material is entirely consumed via LC-MS[1].

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove bulk TFA. Carefully basify the residue using saturated aqueous NaHCO₃[1].

    • Self-Validation: Ensure the pH strictly reaches 8–9 via pH paper. If the pH is acidic, the product remains trapped as a water-soluble trifluoroacetate salt.

  • Extraction: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product[1].

Method B: Iron-Mediated Reduction (Scalable Protocol)
  • Charge: To a round-bottom flask, add 4-methoxy-3-methyl-5-nitropyridine (1.0 eq, e.g., 2.0 g, 13.1 mmol)[2].

  • Reagents: Add Iron powder (6.0 eq, 4.4 g, 78.9 mmol) and Ammonium Chloride (NH₄Cl) (6.0 eq, 4.2 g, 78.9 mmol)[2].

  • Solvation: Suspend the mixture in Ethanol (30 mL) and Deionized Water (10 mL)[2].

    • Causality Checkpoint: NH₄Cl acts as a mild proton source and surface-activating agent for the bulk iron powder without lowering the pH to levels that would protonate the pyridine ring.

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 3 hours[2]. Formation of a dense dark iron oxide sludge confirms redox progression.

  • Hot Filtration: Filter the reaction mixture while hot through a pad of Celite[2].

    • Self-Validation: Failure to filter while hot allows the polar aminopyridine to co-precipitate and physically adsorb into the high-surface-area iron sludge as the mixture cools, crushing the yield.

  • Isolation: Rinse the filter cake thoroughly with hot ethanol. Concentrate the combined filtrate under reduced pressure to afford crude 4-methoxy-5-methylpyridin-3-amine[2].

IV. FAQ & Troubleshooting Center

Q1: During the initial SNAr methoxylation of 4-chloro-3-methyl-5-nitropyridine, my LC-MS shows significant byproduct formation and tarring. What causes this? A1: The strongly electron-withdrawing nitro group makes the pyridine core hyper-electrophilic. If the reaction is run with a large excess of sodium methoxide (NaOMe) or allowed to exceed 25 °C, nucleophilic attack at unsubstituted ring positions occurs, leading to Meisenheimer complex formation or irreversible ring-opening. Solution: Maintain strict stoichiometry (1.05 eq NaOMe) and execute the addition at 0 °C before allowing it to slowly warm to room temperature.

Q2: Why do pharmaceutical protocols explicitly favor Zn/TFA or Fe/NH₄Cl over standard Pd/C catalytic hydrogenation for reducing the nitro intermediate? A2: While Pd/C + H₂ is ubiquitous, the generated product (4-Methoxy-5-methylpyridin-3-amine) is highly electron-rich. The synergistic electron donation from the methoxy group and the basic amine nitrogen strongly coordinates to the palladium surface, effectively "poisoning" the transition metal catalyst. This causes the reaction to stall at the hydroxylamine intermediate. Single-electron transfer (SET) mechanisms via Zn or Fe entirely circumvent metal-coordination stalling[1][2].

Q3: Following the Zn/TFA reduction (Method A), my extraction with EtOAc yields very little product. Where did the material go? A3: It is trapped in the aqueous layer. 4-Methoxy-5-methylpyridin-3-amine is highly polar, basic, and possesses multiple hydrogen-bond acceptors (methoxy oxygen, pyridine nitrogen) and donors (primary amine). In a TFA system, it exists as a highly water-soluble salt. Solution: You must forcefully basify the aqueous layer to pH 8–9 with NaHCO₃ to generate the free base. If EtOAc partitioning remains poor, saturate the aqueous layer with NaCl (salting out) and utilize a solvent combination with higher polarity capability, such as 2-MeTHF or a CHCl₃/Isopropanol (3:1) mixture.

Q4: My isolated 4-Methoxy-5-methylpyridin-3-amine darkens significantly over a few weeks when stored on the bench. Is it degrading? A4: Yes. Electron-rich 3-aminopyridines are notoriously sensitive to aerial oxidation, slowly degrading into highly colored azo-dimers or N-oxides. Solution: Store the solid product strictly under an inert atmosphere (Argon or Nitrogen) in a dark vessel at 4 °C to maintain integrity for subsequent coupling steps.

V. References

  • WO2024031089A1 - SARS-CoV-2 main protease inhibitors. Google Patents (Vertex Pharmaceuticals Inc.). Available at:

  • WO2024179948A1 - Indazole compounds as PKMYT1 kinase inhibitors. Google Patents (F. Hoffmann-La Roche AG). Available at:

Sources

Technical Support Center: Synthesis of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-5-methylpyridin-3-amine. It provides in-depth troubleshooting advice, field-proven protocols, and explanations of the underlying chemical principles to help you navigate common experimental challenges and optimize your synthetic strategy.

Part 1: Strategic Synthesis & Troubleshooting FAQs

This section addresses common questions and issues encountered during the synthesis, categorized by the chosen synthetic route.

FAQ 1: Choosing Your Synthetic Pathway

Question: What are the most common and effective synthetic routes to prepare 4-Methoxy-5-methylpyridin-3-amine, and what are their relative advantages and disadvantages?

Answer: There are three primary, well-established routes for the synthesis of 4-Methoxy-5-methylpyridin-3-amine. The optimal choice depends on factors such as the availability of starting materials, scale, required purity, and tolerance for specific reagents (e.g., heavy metals).

Synthetic RouteStarting MaterialKey TransformationAdvantagesCommon Pitfalls & Byproducts
A: Nitro-Group Reduction 4-Methoxy-5-methyl-3-nitropyridineReduction of Ar-NO₂ to Ar-NH₂High-yielding, common transformation, often uses inexpensive reagents (e.g., Fe, SnCl₂). Catalytic hydrogenation (Pd/C, H₂) is very clean.[1]Incomplete reduction (hydroxylamines, nitroso compounds), catalyst poisoning, difficult catalyst filtration, potential for over-reduction of other functional groups.
B: Buchwald-Hartwig Amination 3-Halo-4-methoxy-5-methylpyridine (Halo = Br, Cl)Palladium-catalyzed C-N cross-coupling with an ammonia source.[2]Excellent functional group tolerance, high efficiency for challenging C-N bond formations, and generally good yields.[3]Hydrodehalogenation of starting material, formation of dimeric byproducts, catalyst deactivation, and challenging removal of residual palladium and ligands.[2][4]
C: Curtius Rearrangement 4-Methoxy-5-methylnicotinic acidConversion of a carboxylic acid to an amine via an acyl azide and isocyanate intermediate.[5]Starts from a readily available carboxylic acid, proceeds with retention of configuration if a chiral center is present.[6]Formation of urea byproducts from the reaction of the product amine with the isocyanate intermediate, or formation of stable carbamates if alcohols are used as solvents/traps.[7][8]
FAQ 2: Troubleshooting Nitro-Group Reduction (Route A)

Question: My catalytic hydrogenation of 4-Methoxy-5-methyl-3-nitropyridine has stalled. TLC analysis shows a mix of starting material and product, and possibly a new intermediate spot. What's wrong?

Answer: A stalled hydrogenation is a common issue, typically pointing to catalyst deactivation or insufficient hydrogen pressure.

  • Causality - Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is sensitive to "poisons." Trace impurities in your starting material or solvent, particularly sulfur- or phosphorus-containing compounds, can irreversibly bind to the palladium surface, halting the reaction. The intermediate spot you observe could be the corresponding hydroxylamine (Ar-NHOH), a common intermediate in nitro-group reduction.

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure your starting material and solvent (typically ethanol, methanol, or ethyl acetate) are of high purity.

    • Increase Catalyst Loading: Add a fresh portion of the Pd/C catalyst to the reaction mixture.

    • Ensure Proper Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Verify Hydrogen Supply: Check your hydrogen balloon or supply line for leaks. For larger scales, ensure the reactor is maintaining positive pressure.

    • Alternative Reductants: If catalytic hydrogenation remains problematic, consider chemical reductants like iron powder in acetic acid, tin(II) chloride, or sodium dithionite, which are less prone to poisoning.[9]

Question: How can I completely remove the fine black Pd/C catalyst powder from my reaction mixture after hydrogenation?

Answer: Removing the catalyst is critical for product purity. Standard filter paper is often insufficient.

  • Causality - Particle Size: Pd/C is a very fine powder that can easily pass through the pores of standard cellulose filter paper, contaminating your final product with palladium.

  • Recommended Protocol:

    • Pre-filtration Quench (Optional): If using a protic solvent like methanol, you can sometimes add a small amount of water to help agglomerate the catalyst particles.

    • Filtration through Celite®: The most reliable method is to filter the reaction mixture through a packed pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. The Celite® forms a fine filter bed that traps the catalyst particles.

    • Procedure: Place a piece of filter paper in the funnel, add a 1-2 cm layer of Celite®, and gently pack it down. Wet the pad with your reaction solvent before filtering your mixture. Wash the pad thoroughly with fresh solvent to recover all of your product.

FAQ 3: Troubleshooting Buchwald-Hartwig Amination (Route B)

Question: My Buchwald-Hartwig amination of 3-bromo-4-methoxy-5-methylpyridine is giving me low yield, and the main byproduct appears to be 4-methoxy-5-methylpyridine (hydrodehalogenation). What causes this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings and typically points to an issue with the catalytic cycle, often related to the base or solvent.[2]

  • Causality - Competing Reaction Pathway: The palladium(II) intermediate formed after oxidative addition can undergo a competing reaction where a hydride source (often from the solvent or base) leads to reductive elimination of the dehalogenated arene instead of the desired amine.

  • Troubleshooting Workflow: The following workflow can help diagnose and solve the issue.

G start Low Yield & Hydrodehalogenation check_atmosphere Is the reaction under a strict inert atmosphere (Argon/Nitrogen)? start->check_atmosphere check_reagents Are the solvent and amine anhydrous and degassed? check_atmosphere->check_reagents Yes end_inert Fix inert setup. Oxygen deactivates Pd(0) catalyst. check_atmosphere->end_inert No check_base What base is being used? (e.g., NaOt-Bu, K3PO4) check_reagents->check_base Yes end_reagents Dry/degas all reagents. Water can interfere with the base. check_reagents->end_reagents No naotbu NaOt-Bu: Strong, but can promote side reactions. Consider switching. check_base->naotbu NaOt-Bu kphos K3PO4 / Cs2CO3: Weaker, often cleaner bases. Try these. check_base->kphos Other check_ligand Is the Pd:Ligand ratio correct? (Typically 1:1 to 1:2) naotbu->check_ligand kphos->check_ligand end_success Re-run experiment with optimized conditions. check_ligand->end_success Yes end_ratio Adjust ratio. Excess ligand can sometimes inhibit the reaction. check_ligand->end_ratio No

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

FAQ 4: Troubleshooting Curtius Rearrangement (Route C)

Question: After performing a Curtius rearrangement and quenching with water, my major isolated product is a high-melting white solid, which NMR and MS confirm is N,N'-bis(4-methoxy-5-methylpyridin-3-yl)urea. How did this form instead of my amine?

Answer: This is the most common byproduct in a Curtius rearrangement when the goal is the primary amine. Its formation is a direct consequence of the high reactivity of the isocyanate intermediate.

  • Causality - Isocyanate Reactivity: The thermal rearrangement of your acyl azide produces a 4-methoxy-5-methylpyridin-3-yl isocyanate (Ar-N=C=O) intermediate.[8]

    • When you add water, the isocyanate is hydrolyzed to a carbamic acid (Ar-NHCOOH), which is unstable and rapidly decarboxylates to your desired amine (Ar-NH₂).[7]

    • However, if this newly formed amine encounters another molecule of the isocyanate intermediate before all of it is hydrolyzed, it will act as a nucleophile, attacking the isocyanate to form the highly stable and often insoluble symmetrical urea byproduct (Ar-NH-CO-NH-Ar).[5]

  • Byproduct Formation Pathway:

Caption: Formation of urea byproduct in the Curtius rearrangement.

  • Prevention Strategies:

    • Use a Trapping Agent: Instead of hydrolyzing, perform the rearrangement in an anhydrous alcohol like tert-butanol. This will trap the isocyanate as a stable Boc-protected amine (a carbamate), which can be isolated and then deprotected cleanly with acid (e.g., TFA or HCl) in a separate step to give the pure amine.[10]

    • Inverse Quench: If you must hydrolyze directly, slowly add the reaction mixture containing the isocyanate to a large excess of cold water or dilute acid with vigorous stirring. This ensures the isocyanate is immediately hydrolyzed and minimizes its contact with the newly formed amine.

Part 2: General Purification & Analysis FAQs

Question: My crude 4-Methoxy-5-methylpyridin-3-amine is an oil with several impurities. What is the best general strategy for purification?

Answer: A multi-step acid-base extraction followed by column chromatography is a robust method for purifying basic amines like this one.

  • Acid-Base Extraction: This leverages the basicity of the amine product.

    • Dissolve the crude material in a non-polar organic solvent (e.g., Ethyl Acetate, DCM).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will become protonated (Ar-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH, K₂CO₃) until pH > 10. This deprotonates the amine, causing it to precipitate or become extractable.

    • Extract the free amine back into an organic solvent (e.g., DCM, 3x).

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. This will give you significantly purer material.

  • Flash Column Chromatography: If impurities persist, chromatography is necessary.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol) is effective. A common starting point is DCM with a small percentage of Methanol (e.g., 1-5% MeOH in DCM). A trace amount of triethylamine (0.1%) can be added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.

Question: I have an unknown impurity that co-elutes with my product. How can I identify it without isolating a large quantity?

Answer: Modern hyphenated analytical techniques are ideal for this scenario.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry is the first step. It will provide the molecular weight of the impurity. Tandem MS (MS/MS) can fragment the impurity's molecular ion, giving clues about its structure based on the fragmentation pattern.[11]

  • LC-NMR: If MS is inconclusive, Liquid Chromatography-Nuclear Magnetic Resonance can provide a full NMR spectrum (¹H, ¹³C, etc.) of the impurity as it elutes from the column. This is often sufficient to definitively identify the structure of an unknown, especially when compared to the structure of the desired product.[12]

Part 3: Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methoxy-5-methyl-3-nitropyridine (Route A)
  • Self-Validation System: This protocol includes a critical checkpoint to ensure the complete removal of the catalyst, which is essential for downstream applications.

  • Setup: To a solution of 4-methoxy-5-methyl-3-nitropyridine (1.0 eq) in Methanol (0.1 M), carefully add 10% Palladium on Carbon (5-10 mol% by weight).

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas (H₂ balloon or Parr shaker at 40-50 psi). Stir the mixture vigorously at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.

  • Catalyst Removal (Validation Step): Prepare a 2 cm pad of Celite® in a fritted glass funnel. Filter the reaction mixture through the Celite® pad, washing thoroughly with Methanol. Crucially, the filtrate should be completely colorless. A grey or black filtrate indicates the presence of residual palladium, and the filtration must be repeated.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., ~1.0 g) in Dichloromethane (DCM, 20 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 15 mL). Combine the aqueous layers.

  • Back-Wash: Wash the combined acidic aqueous layer with fresh DCM (1 x 10 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6M NaOH with swirling until the pH is >10 (verify with pH paper).

  • Product Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the purified amine.

References
  • BenchChem. (2026). Synthesis of 4-Methoxy-N-methylpyridin-3-amine: A Comprehensive Technical Guide. Link

  • Li, J. J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Link

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Link

  • Wikipedia. (2024). Buchwald–Hartwig amination. Link

  • Wikipedia. (2024). Curtius rearrangement. Link

  • Google Patents. (2021). CN113412255A - Process for preparing 4-amino-5-methylpyridinone. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Gali, M., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Link

  • Alfa Chemistry. (n.d.). Curtius Rearrangement. Link

  • ResearchGate. (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates. Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link

  • Xia, N. & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry. Link

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Link

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Link

  • Matsumura, N., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Link

  • ACS Publications. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters. Link

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Link

  • BLDpharm. (n.d.). 1781805-27-3|4-Methoxy-5-methylpyridin-3-amine. Link

  • Sigma-Aldrich. (n.d.). 5-Methoxy-4-methylpyridin-3-amine. Link

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Link

  • ChemicalBook. (n.d.). 4-Amino-2-hydroxy-5-methylpyridine synthesis. Link

  • Google Patents. (2011). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline. Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Link

  • Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Link

  • ResearchGate. (2018). Sources of impurities - Investigation.... Link

  • ACS Publications. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC. Link

  • Chromatography Online. (2020). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Link

  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Link

  • ResearchGate. (2025). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Link

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of aminopyridines, a critical scaffold in numerous pharmaceuticals and advanced materials. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions, troubleshoot common issues, and achieve your synthetic goals with confidence.

Introduction: Navigating the Synthetic Landscape of Aminopyridines

The synthesis of aminopyridines can be approached through several key methodologies, each with its own set of advantages and challenges. The three primary routes we will focus on are the classical Chichibabin reaction, and the more modern, metal-catalyzed Buchwald-Hartwig amination and Ullmann condensation. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability requirements. This guide will provide a comparative overview and detailed troubleshooting for each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chichibabin Reaction: Direct Amination of Pyridines

The Chichibabin reaction is a powerful method for the direct amination of pyridines, typically at the 2-position, using sodium amide (NaNH₂) or a related strong base.[1][2][3] While cost-effective, it often requires harsh reaction conditions.

Q1: My Chichibabin reaction is giving a low yield or not proceeding at all. What are the likely causes?

A1: Low yields in the Chichibabin reaction can often be attributed to several factors:

  • Insufficient Basicity: The reaction is highly dependent on the basicity of the reaction medium. The ideal pKa range for the pyridine substrate is between 5 and 8.[3] If your pyridine is too weakly basic, the initial coordination with the sodium amide, which activates the ring for nucleophilic attack, will be inefficient.[1][4]

  • Poor Reagent Quality: Sodium amide is highly reactive and can decompose upon exposure to air and moisture. Ensure you are using fresh, high-quality NaNH₂.

  • Suboptimal Temperature: The reaction typically requires high temperatures (110-150 °C) in solvents like toluene or xylene.[5] However, excessively high temperatures can lead to decomposition. Temperature optimization is crucial.

  • Electron-Donating Groups: The presence of strong electron-donating groups on the pyridine ring can deactivate it towards nucleophilic attack, thus inhibiting the reaction.[3]

  • Inadequate Quenching: The reaction produces a sodium salt of the aminopyridine, which needs to be carefully quenched with water to yield the final product.[2][4]

Q2: I am observing poor regioselectivity in my Chichibabin reaction. How can I control where the amino group adds?

A2: The Chichibabin reaction strongly favors amination at the 2- and 6-positions due to the electronic activation provided by the ring nitrogen.[6] However, steric hindrance can influence this selectivity.

  • Steric Hindrance: Bulky substituents at the 2- or 6-position will direct the amination to the other unsubstituted ortho position. If both are blocked, amination at the 4-position may occur, though it is generally less favorable.

  • Lewis Acid Additives: Recent studies have shown that the use of Lewis acids can influence the regioselectivity of Chichibabin-type reactions.[7]

  • Alternative Reagents: For substrates where the desired regioselectivity is difficult to achieve, consider alternative methods like the Buchwald-Hartwig or Ullmann reactions, which offer more precise control over the amination position based on the location of a halide.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for C-N bond formation due to its broad substrate scope and functional group tolerance.[8][9]

Q3: My Buchwald-Hartwig amination of a 2-halopyridine is failing or giving low yields. What is the most common issue?

A3: The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is catalyst poisoning . The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[10]

  • Ligand Selection is Critical: To mitigate catalyst poisoning, the use of bulky, electron-rich phosphine ligands is essential. These ligands sterically shield the palladium center, preventing coordination of the pyridine nitrogen. Popular choices include XPhos, SPhos, and BrettPhos .[7][11]

  • Pre-catalyst Choice: Using well-defined palladium pre-catalysts can also improve reaction outcomes by ensuring the efficient generation of the active Pd(0) species.

  • Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be employed, though this may require higher catalyst loadings or longer reaction times.[13]

Q4: I am observing significant amounts of dehalogenated starting material as a byproduct. How can I minimize this?

A4: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from several pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water.

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. The presence of water can lead to the formation of palladium hydride species that promote dehalogenation.

  • Ligand Choice: Some ligands are more prone to promoting β-hydride elimination than others. Experiment with different ligands to find one that minimizes this side reaction for your specific substrate.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress dehalogenation by favoring the desired C-N bond formation.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[14] It can be a cost-effective alternative, particularly for large-scale syntheses.

Q5: My Ullmann reaction for aminopyridine synthesis is not proceeding. What are the key parameters to optimize?

A5: The success of an Ullmann condensation hinges on several factors:

  • Copper Source and Activation: Traditionally, activated copper powder was used.[14] Modern protocols often employ soluble copper(I) salts like CuI.

  • Ligand Assistance: The use of ligands, such as diamines or amino acids, can significantly improve the efficiency and lower the required reaction temperature.[14]

  • Solvent Choice: High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically required to reach the necessary reaction temperatures (often >150 °C).[14]

  • Substrate Activation: The aryl halide should ideally be activated by electron-withdrawing groups to facilitate the reaction.[14]

Q6: I am struggling with the purification of my aminopyridine product from the Ullmann reaction mixture. What are some effective strategies?

A6: Purification after an Ullmann reaction can be challenging due to the presence of copper salts and high-boiling solvents.

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove the copper catalyst. This may involve washing with an ammonium hydroxide solution to complex the copper and facilitate its removal into the aqueous phase.

  • Solvent Removal: High-boiling solvents can be difficult to remove completely. Techniques like azeotropic distillation or high-vacuum distillation may be necessary.

  • Chromatography: Column chromatography on silica gel or alumina is often required for final purification. The choice of eluent will depend on the polarity of your aminopyridine derivative.

Synthesis of Specific Aminopyridine Isomers: Troubleshooting

Synthesis of 3-Aminopyridine

The synthesis of 3-aminopyridine often involves multi-step sequences as direct amination at the 3-position is disfavored. Common routes include the Hofmann rearrangement of nicotinamide or the reduction of 3-nitropyridine.[15]

Q7: My Hofmann rearrangement of nicotinamide to 3-aminopyridine is giving a low yield. How can I optimize this?

A7: The Hofmann rearrangement is sensitive to reaction conditions.

  • Temperature Control: Careful control of the reaction temperature is critical. The initial formation of the N-bromoamide intermediate should be carried out at low temperatures (e.g., 0-5 °C) before gradually increasing the temperature for the rearrangement step.[16][17]

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of bromine and base (typically sodium hydroxide) is used.

  • Work-up: The work-up procedure is important for isolating the product, which can be water-soluble. Continuous extraction with an organic solvent may be necessary to maximize recovery.[16]

Synthesis of 4-Aminopyridine

A common laboratory-scale synthesis of 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.[18]

Q8: I am observing the formation of 4-pyridone as a significant byproduct in my synthesis of 4-aminopyridine. How can I prevent this?

A8: The formation of 4-pyridone is often due to the hydrolysis of 4-aminopyridine, especially under neutral or basic conditions at elevated temperatures.[18]

  • Avoid High Temperatures During Work-up: When concentrating aqueous solutions of 4-aminopyridine, do so at reduced pressure and lower temperatures to minimize hydrolysis.

  • Acidic Conditions: The reduction of 4-nitropyridine-N-oxide is typically carried out in the presence of an acid (e.g., acetic acid, hydrochloric acid, or sulfuric acid).[18] Maintaining acidic conditions during the reaction and initial work-up can help prevent hydrolysis.

  • Choice of Reducing Agent and Acid: The combination of iron powder and sulfuric acid has been reported to give good yields of 4-aminopyridine with reduced byproduct formation, although the reaction may be slower.[18]

Comparative Data and Protocols

To aid in the selection of the most appropriate synthetic route, the following tables summarize typical reaction conditions and yields for the key methods discussed.

Table 1: Comparison of Major Synthetic Routes to 2-Aminopyridines
MethodTypical ConditionsTypical YieldsAdvantagesDisadvantages
Chichibabin Reaction NaNH₂, high temp. (110-150 °C), toluene/xylene[5]Moderate to GoodCost-effective, direct aminationHarsh conditions, limited substrate scope, regioselectivity issues
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, base (NaOtBu or Cs₂CO₃), 80-110 °C, toluene/dioxane[5]Good to ExcellentBroad substrate scope, high functional group tolerance, mild conditionsExpensive catalyst and ligands, catalyst poisoning with 2-halopyridines
Ullmann Condensation CuI, ligand (optional), base (K₂CO₃), high temp. (>150 °C), DMF/NMP[14]Moderate to GoodLess expensive catalyst than palladiumHigh temperatures, often requires activated substrates
Experimental Protocols
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Addition of Reagents: Add the 3-bromopyridine (1.0 eq) and the amine (1.2 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Reaction Setup: In a round-bottom flask, suspend 4-nitropyridine-N-oxide in an aqueous solution of sulfuric acid (25-30%).[18]

  • Addition of Reducing Agent: Gradually add iron powder to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the iron salts.

  • Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium carbonate until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-aminopyridine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

To better understand the decision-making process in optimizing aminopyridine synthesis, the following diagrams illustrate key workflows.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination of 2-Halopyridine catalyst_poisoning Is Catalyst Poisoning Suspected? start->catalyst_poisoning ligand_choice Suboptimal Ligand? catalyst_poisoning->ligand_choice Yes base_issue Incorrect Base? catalyst_poisoning->base_issue No ligand_choice->base_issue No use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ligand_choice->use_bulky_ligand Yes conditions_issue Suboptimal Conditions? base_issue->conditions_issue No strong_non_nucleophilic_base Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) base_issue->strong_non_nucleophilic_base Yes optimize_temp_time Optimize Temperature and Time (80-110 °C) conditions_issue->optimize_temp_time Yes check_reagents Ensure Anhydrous Conditions and Pure Reagents conditions_issue->check_reagents No success Improved Yield use_bulky_ligand->success strong_non_nucleophilic_base->success optimize_temp_time->success check_reagents->success

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination of 2-halopyridines.

Aminopyridine_Purification_Strategy start Crude Aminopyridine Product extraction Acid-Base Extraction start->extraction Ionic Impurities Present crystallization Recrystallization start->crystallization High Purity Crude Solid chromatography Column Chromatography start->chromatography Complex Mixture extraction->crystallization Product is a Solid extraction->chromatography Product is an Oil or Close-running Impurities final_product Pure Aminopyridine crystallization->final_product chromatography->final_product

Caption: General purification strategy for aminopyridine synthesis.

References

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. (n.d.). CiteDrive. Retrieved March 7, 2026, from [Link]

  • Chichibabin reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chichibabin Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2025, August 10). Retrieved March 7, 2026, from [Link]

  • Advances in the Study of the Chichibabin Reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Retrieved March 7, 2026, from [Link]

  • 3-Aminopyridine: A Comprehensive Overview. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Chichibabin amination reaction. (2018, November 26). Scientific Update. Retrieved March 7, 2026, from [Link]

  • Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (2024, June 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. (2020, September 29). Chemical Science (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. (2022, June 2). PubMed. Retrieved March 7, 2026, from [Link]

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. (n.d.). Google Patents.
  • CN111170937A - Preparation method of 3-aminopyridine. (n.d.). Google Patents.
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Process For Producing 4 Aminopyridines. (n.d.). QuickCompany. Retrieved March 7, 2026, from [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016, July 8). oaji.net. Retrieved March 7, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. Retrieved March 7, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). ACS Publications. Retrieved March 7, 2026, from [Link]

  • CN104447523A - Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine. (n.d.). Google Patents.
  • WO 2012/095691 Al. (2012, July 19). Googleapis.com.
  • Synthesis process of 3-aminopyridine. (n.d.). Eureka | Patsnap. Retrieved March 7, 2026, from [Link]

  • Amination of Aminopyridines via η 6 -Coordination Catalysis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Substrate scope. [a] Unless otherwise noted, the reactions were.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019, July 17). MDPI. Retrieved March 7, 2026, from [Link]

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Technical Support Center: Troubleshooting the Purification of Polar Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky compounds. The inherent basicity and high polarity of aminopyridines frequently lead to issues like poor peak shape, low recovery, and inadequate separation in chromatographic systems. This resource provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why are polar aminopyridines so difficult to purify?

Polar aminopyridines possess a unique combination of chemical properties that complicate their purification. Their basic amino group can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel, leading to significant peak tailing in normal-phase chromatography.[1][2] Furthermore, their polarity makes them highly soluble in polar solvents like water and methanol but poorly soluble in non-polar organic solvents, which can limit the choice of chromatographic conditions.[1] These characteristics often result in poor retention in reversed-phase systems and challenging separations from other polar impurities.

Q2: What are the most common issues encountered during the purification of these compounds?

The most frequently reported problems include:

  • Peak Tailing and Streaking: This is especially prevalent in normal-phase chromatography on silica gel due to strong interactions between the basic amine and acidic silanol groups.[1][2][3]

  • Poor Retention in Reversed-Phase HPLC: The high polarity of these compounds can lead to them eluting in or near the solvent front, resulting in poor separation from other polar components.

  • Low Recovery: Irreversible adsorption onto the stationary phase, particularly acidic silica, can lead to a significant loss of the target compound.[3]

  • Co-elution with Impurities: Separating the target aminopyridine from structurally similar and equally polar impurities is often a significant challenge.[4]

Q3: What initial steps should I take to develop a purification method?

A logical approach to method development is crucial for success. Start by assessing the physicochemical properties of your target aminopyridine, including its polarity and pKa. This information will guide your initial choice of chromatography mode and solvent system. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different mobile phases in normal-phase chromatography.[1] For reversed-phase methods, initial scouting runs with different mobile phase pH values can provide critical insights into retention behavior.[5][6]

Section 2: Troubleshooting Normal-Phase Chromatography

Q4: My aminopyridine is streaking badly on the silica gel TLC plate and column. How can I fix this?

This is a classic sign of strong secondary interactions between the basic analyte and the acidic silica surface.[1][2]

Causality: The lone pair of electrons on the nitrogen of the amino group forms a strong hydrogen bond with the acidic silanol groups (Si-OH) on the silica gel. This interaction is often slow to dissociate, leading to a "tailing" or "streaking" effect as the compound moves down the column.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[2][3] This modifier will compete with your aminopyridine for the active acidic sites on the silica gel, effectively masking them and allowing for a more symmetrical peak shape.

    • Recommended Modifiers:

      • Triethylamine (TEA): Typically added at 0.1-1% (v/v).[1][2][3]

      • Ammonia (in methanol): A solution of 7N ammonia in methanol can be used as a stock to add to the mobile phase, often aiming for a final concentration of around 0.5-1%.

      • Pyridine: Can also be effective but may be more difficult to remove during solvent evaporation.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.[1][2]

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can provide better peak shapes for basic compounds without the need for a mobile phase modifier.[2]

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that reduces the interaction with the basic analyte.[7]

Experimental Protocol: Optimizing Mobile Phase with a Basic Modifier
  • Prepare Stock Solutions:

    • Mobile Phase A: A suitable non-polar/polar solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate).

    • Mobile Phase B: The same solvent mixture with the addition of 1% Triethylamine.

  • TLC Analysis:

    • Spot your crude sample on a silica gel TLC plate.

    • Develop one plate in Mobile Phase A and another in Mobile Phase B. .

  • Compare Results: Observe the spot shape. The spot in Mobile Phase B should be significantly less streaked and more compact.

  • Column Chromatography: Pack a silica gel column and equilibrate it with the optimized mobile phase containing the basic modifier before loading your sample.

Q5: I have low recovery of my aminopyridine from the silica gel column. What is happening?

Low recovery is often due to irreversible adsorption of the compound onto the stationary phase.[3]

Causality: In severe cases of strong interaction with acidic silanol groups, a portion of the aminopyridine can become permanently bound to the silica gel and will not elute under normal conditions.

Solutions:

  • Use a Basic Modifier: As with peak tailing, adding a basic modifier like triethylamine to the mobile phase can significantly improve recovery by preventing strong adsorption.[3]

  • Switch to a Less Acidic Stationary Phase: Neutral alumina is an excellent alternative to minimize irreversible binding of basic compounds.[3]

  • Dry Loading with a Basic Adsorbent: When preparing your sample for dry loading, consider mixing the crude material with a basic adsorbent like Celite or basic alumina instead of silica gel.

Section 3: Troubleshooting Reversed-Phase HPLC

Q6: My polar aminopyridine shows little to no retention on my C18 column. What are my options?

This is a common problem for highly polar compounds in reversed-phase chromatography.

Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar molecules have weak interactions with the non-polar C18 stationary phase and are therefore poorly retained, eluting quickly with the mobile phase.

Solutions:

  • Mobile Phase pH Adjustment: The retention of ionizable compounds like aminopyridines is highly dependent on the mobile phase pH.[6][8][9]

    • Increasing the pH: By increasing the pH of the mobile phase to a value above the pKa of the aminopyridine, you will be working with the neutral, less polar form of the compound. This will increase its interaction with the stationary phase and lead to longer retention times.[8][9] Buffers such as ammonium bicarbonate (pH 8-11) or ammonium hydroxide can be used for high-pH applications.[10][11]

    • Low pH with Ion-Pairing Agents: While less common for basic compounds, using an ion-pairing agent like trifluoroacetic acid (TFA) at low pH can sometimes improve retention. However, TFA can suppress ionization in mass spectrometry and may be difficult to remove from the system.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[13][14][15][16] In HILIC, a polar stationary phase (like bare silica or a diol-bonded phase) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13][16] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[16]

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[4][17][18][19] This allows for multiple retention mechanisms, providing excellent retention and selectivity for polar and ionizable compounds.[4][17][18][19]

Workflow for Reversed-Phase Method Development

MethodDevelopment Start Start: Poor Retention on C18 Check_pKa Determine pKa of Aminopyridine Start->Check_pKa High_pH Test High pH Mobile Phase (e.g., pH 8-10 with Ammonium Bicarbonate) Check_pKa->High_pH HILIC Consider HILIC (Polar Stationary Phase) High_pH->HILIC Retention Still Poor Success Successful Separation High_pH->Success Retention Improved Mixed_Mode Explore Mixed-Mode Chromatography (RP/Ion-Exchange) HILIC->Mixed_Mode Selectivity Issues HILIC->Success Good Separation Mixed_Mode->Success

Caption: Decision tree for improving aminopyridine retention.

Q7: I'm observing poor peak shape (tailing or fronting) in my reversed-phase separation. What's the cause and solution?

Poor peak shape in reversed-phase HPLC for basic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase or operating near the compound's pKa.[6][20][21]

Causality:

  • Silanol Interactions: Even with end-capping, some residual silanol groups remain on C18 columns. At mid-range pH, these can be deprotonated (SiO-) and interact with the protonated form of the basic aminopyridine, causing peak tailing.[21]

  • Operating Near pKa: When the mobile phase pH is close to the pKa of the analyte, both the ionized and neutral forms of the compound exist in equilibrium. This can lead to distorted or split peaks.[8] It is generally recommended to work at a pH that is at least 1.5-2 pH units away from the pKa.[5][8][9]

Solutions:

  • pH Adjustment:

    • Low pH (e.g., pH 2-3): Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will fully protonate the aminopyridine and also suppress the ionization of the silanol groups, minimizing unwanted interactions.[5][12][21]

    • High pH (e.g., pH > 8): At high pH, the aminopyridine will be in its neutral form, and while the silanols will be deprotonated, the lack of a positive charge on the analyte reduces the strong ionic interaction.[5]

  • Use of Modern, High-Purity Columns: Newer generation HPLC columns are made with higher purity silica and have more effective end-capping, which significantly reduces the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[21][22]

  • Mobile Phase Additives:

    • Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can improve peak shape, but this is less common in modern reversed-phase and can affect column lifetime.[21]

    • Buffer Concentration: Ensure your buffer concentration is sufficient (at least 10-20 mM) to control the pH effectively, especially when injecting a sample in a different solvent.[21]

Table 1: Recommended Mobile Phase Additives for Aminopyridine Purification
Chromatography ModeProblemAdditiveTypical ConcentrationMechanism of Action
Normal-Phase (Silica) Peak Tailing/StreakingTriethylamine (TEA)0.1 - 1% (v/v)[1][2][3]Masks acidic silanol sites on silica.
Reversed-Phase HPLC Poor Peak Shape (Tailing)Formic Acid0.1% (v/v)[2][12]Suppresses silanol ionization and ensures consistent protonation of the amine.
Reversed-Phase HPLC Poor RetentionAmmonium Bicarbonate10-20 mM[10]Raises pH to deprotonate the aminopyridine, increasing its hydrophobicity.

Section 4: Advanced and Alternative Purification Techniques

Q8: When should I consider techniques other than standard normal or reversed-phase chromatography?

When dealing with very complex mixtures, isomers, or when conventional methods fail to provide adequate separation, it's time to explore more advanced techniques.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[23][24][25] Since aminopyridines are basic, they will be positively charged at a pH below their pKa and can be effectively retained and separated on a cation-exchange column.[23][24][26] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[23]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase.[27] It offers several advantages, including faster separations, reduced solvent consumption, and easier fraction processing since the CO2 evaporates upon collection.[27][28][29] SFC is particularly effective for the purification of polar and chiral compounds.[27][29]

  • Mixed-Mode Chromatography: As mentioned earlier, this is a powerful technique that combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.[4][17][18][19] This provides unique selectivity and is often successful where single-mode chromatography fails.[4][17]

Workflow for Advanced Technique Selection

AdvancedTechniques Start Conventional Methods Fail Assess_Properties Assess Charge State and Polarity Start->Assess_Properties Mixed_Mode Try Mixed-Mode Chromatography Start->Mixed_Mode Complex Mixture Isomers Isomeric Mixture? Assess_Properties->Isomers High_Polarity Very High Polarity? Assess_Properties->High_Polarity SFC Consider Supercritical Fluid Chromatography (SFC) Isomers->SFC IEX Use Ion-Exchange Chromatography (IEX) High_Polarity->IEX Success Improved Separation IEX->Success SFC->Success Mixed_Mode->Success

Caption: Guide to selecting advanced purification techniques.

References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Helix Chromatography. Retrieved March 7, 2026, from [Link]

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. Retrieved March 7, 2026, from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • 4-Aminopyridine. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Ruta, J., Rudaz, S., McCalley, D. V., Veuthey, J. L., & Guillarme, D. (2020). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. Retrieved March 7, 2026, from [Link]

  • SiELC Mixed Mode Columns. (n.d.). Element Lab Solutions. Retrieved March 7, 2026, from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. Retrieved March 7, 2026, from [Link]

  • Hase, S., Ikenaka, T., & Matsushima, Y. (1981). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved March 7, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 7, 2026, from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (2019, June 4). Element Lab Solutions. Retrieved March 7, 2026, from [Link]

  • Kumar, K. A., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Retrieved March 7, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. Retrieved March 7, 2026, from [Link]

  • How to Obtain Good Peak Shapes. (n.d.). GL Sciences. Retrieved March 7, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Retrieved March 7, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved March 7, 2026, from [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Regalado, E. L. (2020, December 19). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved March 7, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Crawford Scientific. Retrieved March 7, 2026, from [Link]

  • Peak Shape Changes Over Time. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Snyder, L. R., & Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 7, 2026, from [Link]

  • Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved March 7, 2026, from [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved March 7, 2026, from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Technology Networks. Retrieved March 7, 2026, from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved March 7, 2026, from [Link]

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Technical Support Center: 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Methoxy-5-methylpyridin-3-amine (CAS: 1781805-27-3). As a key intermediate in the synthesis of various pharmaceutical compounds, proper handling and storage are paramount to ensure experimental success and safety. This document addresses common questions and troubleshooting scenarios encountered during its use.

Section 1: Storage and Stability

Proper storage of 4-Methoxy-5-methylpyridin-3-amine is crucial for maintaining its purity and stability. Aromatic amines, in general, are susceptible to degradation, and understanding the factors that influence their shelf-life is essential.

Frequently Asked Questions (FAQs) about Storage and Stability

Q1: What are the ideal storage conditions for 4-Methoxy-5-methylpyridin-3-amine?

A1: For optimal stability, 4-Methoxy-5-methylpyridin-3-amine, which is a solid, should be stored at room temperature in a dark place under an inert atmosphere.[1] It is recommended to keep the container tightly closed in a dry and well-ventilated area.[2][3]

Q2: How does temperature affect the stability of this compound?

A2: While room temperature is generally acceptable, it's important to avoid temperature extremes.[4] For many amines, storage temperatures below 30°C (86°F) are recommended to minimize volatility and maintain stability.[5] Studies on other aromatic amines have shown that decreased temperatures can improve stability.[6] For long-term storage, some aromatic amines have shown stability for up to 14 months at -70°C.[7]

Q3: Is 4-Methoxy-5-methylpyridin-3-amine sensitive to light or air?

A3: Yes. As with many pyridine derivatives and aromatic amines, this compound can be sensitive to light and air. It is advisable to store it in a dark place and under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1]

Q4: What is the expected shelf-life of 4-Methoxy-5-methylpyridin-3-amine?

A4: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored correctly under an inert atmosphere, in a tightly sealed container, and protected from light and moisture, the compound should remain stable for an extended period. However, it is always best practice to re-analyze the purity of the compound if it has been in storage for a long time or if there are any visual changes, such as discoloration.

Q5: Are there any signs of degradation I should look for?

A5: Visual inspection can sometimes indicate degradation. Changes in color (e.g., darkening) or the formation of clumps can suggest that the compound has been exposed to air, moisture, or light. For a definitive assessment of purity, analytical techniques such as NMR, HPLC, or LC-MS are recommended.[8]

Section 2: Handling and Safety

As a chemical intermediate, 4-Methoxy-5-methylpyridin-3-amine requires careful handling to ensure the safety of laboratory personnel. Adherence to standard laboratory safety protocols is mandatory.

Troubleshooting Guide for Safe Handling

Issue: Potential for Inhalation, Skin, or Eye Contact

Solution:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[4][9]

    • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.[9][10]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9][11] Wash hands thoroughly with soap and water after handling the compound.[9]

Issue: Accidental Spills

Solution:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[9]

  • Cleanup: Carefully sweep up the absorbed material and place it into a suitable, sealed, and properly labeled container for hazardous waste disposal.[9][10] Avoid generating dust during cleanup.[9][10]

  • Decontamination: Clean the spill area thoroughly.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS PPE Don Appropriate PPE Prep->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Weigh Weigh Compound in Fume Hood Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Waste Dispose of Waste Properly Transfer->Waste Decontaminate Clean Work Area Waste->Decontaminate RemovePPE Remove and Dispose of PPE Decontaminate->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A workflow for the safe handling of 4-Methoxy-5-methylpyridin-3-amine.

Section 3: Experimental Troubleshooting

Even with proper handling and storage, issues can arise during experiments. This section provides guidance on troubleshooting common problems.

Frequently Asked Questions (FAQs) about Experimental Use

Q1: I'm having trouble dissolving 4-Methoxy-5-methylpyridin-3-amine. What solvents are recommended?

A1: The solubility of 4-Methoxy-5-methylpyridin-3-amine will depend on the specific solvent and the desired concentration. As a substituted aminopyridine, it is expected to have some solubility in polar organic solvents. For specific applications, it is always best to perform a small-scale solubility test with your chosen solvent system.

Q2: My reaction is not proceeding as expected. Could the starting material be the issue?

A2: If you suspect the integrity of your 4-Methoxy-5-methylpyridin-3-amine, consider the following:

  • Purity Check: Re-verify the purity of your starting material using an appropriate analytical method (NMR, HPLC, or LC-MS).

  • Storage Conditions: Review your storage procedures. Improper storage can lead to degradation, which may introduce impurities that could interfere with your reaction. Aromatic amines can be hygroscopic, meaning they absorb moisture from the air, which can affect their reactivity.[4][5]

  • Reactivity: Be aware that aromatic amines can be susceptible to oxidation.[12] Ensure your reaction is performed under an inert atmosphere if it is sensitive to oxygen.

Q3: I'm observing unexpected side products in my reaction. What could be the cause?

A3: The formation of unexpected side products can be due to several factors:

  • Starting Material Impurities: As mentioned above, impurities in the 4-Methoxy-5-methylpyridin-3-amine could participate in side reactions.

  • Reaction Conditions: The stability of aromatic amines can be influenced by factors such as pH and the presence of oxidizing agents.[13] For instance, some primary aromatic amines are least stable in acetic acid.[6] Carefully review your reaction conditions, including temperature, pH, and the purity of your reagents and solvents.

  • Incompatible Materials: Ensure that your reaction vessel and any other equipment are compatible with all reagents.

Troubleshooting Decision Tree

Start Unexpected Experimental Result CheckPurity Verify Purity of Starting Material (NMR, HPLC) Start->CheckPurity CheckStorage Review Storage Conditions (Light, Air, Moisture) Start->CheckStorage CheckReaction Analyze Reaction Conditions (Temp, pH, Solvents) Start->CheckReaction Pure Purity Confirmed CheckPurity->Pure Impure Impurity Detected CheckPurity->Impure StorageOK Storage Conditions Correct CheckStorage->StorageOK StorageBad Improper Storage Identified CheckStorage->StorageBad ReactionOK Reaction Conditions Optimized CheckReaction->ReactionOK ReactionBad Suboptimal Conditions Identified CheckReaction->ReactionBad Purify Purify Starting Material Impure->Purify NewMaterial Use a Fresh Batch of Starting Material StorageBad->NewMaterial Optimize Optimize Reaction Parameters ReactionBad->Optimize

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Section 4: Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature Room temperature; below 30°C (86°F) is generally advisable for amines.[1][5]
Storage Atmosphere Inert atmosphere (e.g., Nitrogen, Argon).[1]
Light Conditions Keep in a dark place.[1]
Moisture Store in a dry environment; amines can be hygroscopic.[4][5]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (URL not available)
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). (URL not available)
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchG
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1). (URL not available)
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride - Benchchem. (URL not available)
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25). [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). (URL not available)
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. (2007, November 15). [Link]

  • 5-Methoxy-4-methylpyridin-3-amine | 77903-28-7 - MilliporeSigma. (URL not available)
  • Pyridine - SAFETY D
  • PYRIDINE AR - Loba Chemie. (URL not available)
  • material safety data sheet sds/msds - CDH Fine Chemical. (URL not available)
  • 4 - SAFETY D
  • 4-Methoxy-N-methylpyridin-3-amine|High-Quality Research Chemical - Benchchem. (URL not available)
  • amine | C10H16N2O | CID 28399741. (URL not available)

  • • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). (URL not available)
  • 1781805-27-3|4-Methoxy-5-methylpyridin-3-amine - BLDpharm. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 30). (URL not available)
  • Safety Data Sheet - Cayman Chemical. (2023, August 10). (URL not available)
  • 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • 4-Cyano-2-(difluoromethyl)-3-methoxy-5-methylpyridine | Chemsrc. (2025, September 12). (URL not available)
  • 5-methoxy-4-methylpyridin-3-amine | 77903-28-7 - MilliporeSigma. (URL not available)
  • 4-Amino-3-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL not available)
  • 3-Amino-5-methylpyridine - Chem-Impex. (URL not available)
  • 2-Amino-5-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (2024, February 2). (URL not available)

Sources

Validation & Comparative

Executive Summary: The Strategic Value of the Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the biological evaluation of 4-Methoxy-5-methylpyridin-3-amine and its derivatives, detailing therapeutic applications, comparative performance metrics, and experimentally validated protocols.

4-Methoxy-5-methylpyridin-3-amine (CAS No. 1781805-27-3)[1][2] is a highly versatile pharmacophore building block utilized extensively in modern medicinal chemistry. Its precise electronic configuration—driven by the electron-donating methoxy group and the sterically stabilizing methyl group—allows researchers to carefully tune the basicity of the amine and the


-electron density of the pyridine ring[3].

In recent years, biological evaluation of compounds derived from this scaffold has prominently bifurcated into two highly critical therapeutic domains:

  • Oncology: As a hinge-binding motif in Indazole-based PKMYT1 kinase inhibitors targeting the DNA Damage Response (DDR)[3][4].

  • Virology: As an active site occupant in SARS-CoV-2 Main Protease (Mpro) inhibitors, blocking viral polyprotein cleavage[5][6].

This guide objectively compares the biological evaluation strategies for these derivatives, providing application scientists with field-proven experimental logic, self-validating protocols, and comparative data.

Mechanistic Rationales & Pathway Visualization

To evaluate a chemical derivative effectively, the experimental assay must faithfully represent its mechanism of action (MOA). The 4-methoxy-5-methylpyridin-3-amine moiety acts differently depending on the molecular context.

  • In PKMYT1 Inhibitors: The aminopyridine core engages the kinase hinge region via critical hydrogen bonds[4]. PKMYT1 normally phosphorylates CDK1 to halt the cell cycle at the G2/M checkpoint, allowing cancer cells to repair DNA damage. Inhibiting PKMYT1 forces premature mitosis (mitotic catastrophe) and cell death[7].

  • In Mpro Inhibitors: The pyridine nitrogen and amine groups interact with the catalytic dyad (His41/Cys145) or the S1/S2 subpockets of the viral protease, halting the cleavage of polyproteins necessary for coronaviridae replication[5][8].

MOA cluster_oncology Oncology: PKMYT1 Inhibition cluster_antiviral Antiviral: SARS-CoV-2 Mpro Inhibition Scaffold 4-Methoxy-5-methylpyridin-3-amine Derivatives PKMYT1 PKMYT1 Kinase Scaffold->PKMYT1 Inhibits Kinase Activity Mpro Mpro (3CLpro) Scaffold->Mpro Blocks Protease Cleavage CDK1 CDK1 (Hyperactive) PKMYT1->CDK1 Failure to phosphorylate Mitosis Premature Mitosis (Mitotic Catastrophe) CDK1->Mitosis Unchecked G2/M transition Polyprotein Viral Polyproteins (pp1a/pp1ab) Mpro->Polyprotein Cleavage Blocked Replication Halted Viral Replication Polyprotein->Replication No functional proteins

Mechanistic divergence of 4-methoxy-5-methylpyridin-3-amine derivatives in oncology and virology.

Comparative Biological Evaluation Metrics

When transitioning these derivatives from synthetic intermediates[3][9] into lead candidates, researchers must track discrete performance metrics. Table 1 summarizes the quantitative evaluation parameters distinguishing these two discovery workflows.

Table 1: Comparative Assay Performance Metrics for Scaffold Derivatives

Evaluation ParameterOncology Application (PKMYT1 Inhibitors)Antiviral Application (SARS-CoV-2 Mpro Inhibitors)
Primary Target PKMYT1 Kinase (G2/M Checkpoint)[4]3CL Main Protease (Mpro)[10]
Scaffold Function Hinge-binding motif (H-bond donor/acceptor)S1/S2 pocket occupancy[5]
Primary in vitro Assay ADP-Glo Luminescence Assay[7]FRET-based Enzymatic Fluorescence Assay[6]
Typical IC50 Target Range < 10 nM (Highly potent lead compounds)[7]10 nM – 100 nM[8]
Key Cellular Biomarker Reduction in p-CDK1 (Thr14) levels[4]Reduction in Viral Titer (e.g., in Vero E6 cells)
Therapeutic Logic Synthetic lethality in p53-mutated tumors[7]Direct halt of viral polyprotein maturation[8]

Experimental Workflows & Self-Validating Protocols

The selection of a biological assay is dictated by causality: you must measure a direct, proportional output of the target's natural enzymatic function. The workflows below represent self-validating experimental systems that utilize rigorous internal controls to eliminate false positives.

Workflow cluster_assays Primary Biological Assays Compound 4-Methoxy-5-methylpyridin-3-amine Derivative Kinase ADP-Glo Kinase Assay (PKMYT1) Compound->Kinase Protease FRET Enzymatic Assay (SARS-CoV-2 Mpro) Compound->Protease Readout1 Luminescence (ATP to ADP ratio) Kinase->Readout1 Readout2 Fluorescence (Cleaved Substrate) Protease->Readout2 Data IC50 Determination Readout1->Data Readout2->Data

Parallel evaluation workflows for PKMYT1 (luminescence) and Mpro (fluorescence) inhibition.

Protocol A: ADP-Glo Kinase Assay for PKMYT1 Inhibition[4][7]

Causality & Logic: The ADP-Glo format is chosen because it directly measures ADP accumulation resulting from PKMYT1-mediated ATP hydrolysis. It avoids the use of radioactive isotopes while providing a universal, high-throughput readout that accurately flags hinge-binding inhibitors.

Methodology:

  • Preparation: Prepare an assay buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Pre-incubation: In a 384-well plate, add 2.5 µL of recombinant human PKMYT1 enzyme (optimized concentration) to 2.5 µL of the 4-methoxy-5-methylpyridin-3-amine derivative (serially diluted in DMSO). Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium of the inhibitor binding to the kinase hinge.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ultra-pure ATP (at the

    
     value for PKMYT1) and a CDK1-derived peptide substrate. Incubate for 60 minutes at 25°C.
    
  • Reaction Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and completely deplete any unconsumed background ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent. This converts the accumulated ADP back into ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Self-Validation & Readout: Measure luminescence on a microplate reader.

    • Positive Control (Vehicle): Maximum luminescence (100% enzyme activity).

    • Negative Control (No Enzyme): Background baseline (0% enzyme activity). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: FRET-based Enzymatic Assay for Mpro Inhibition[5][6]

Causality & Logic: SARS-CoV-2 Mpro is a highly specific protease[10]. FRET (Förster Resonance Energy Transfer) is the ideal evaluation method because synthesizing a substrate with a fluorophore and a quencher flanking the cleavage site allows for real-time kinetic monitoring of enzyme inhibition without complex secondary detection reagents.

Methodology:

  • Assay Buffer Formulation: Formulate buffer with 20 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 to prevent non-specific compound aggregation (a common false-positive driver).

  • Enzyme Assembly: Add recombinant SARS-CoV-2 Mpro (10-20 nM final concentration) into black 384-well microplates.

  • Inhibitor Incubation: Introduce the targeted derivative at various concentrations. Incubate at 37°C for 30 minutes. Note: If the compound relies on covalent inhibition (e.g., targeting Cys145), longer pre-incubation times must be evaluated to capture the

    
     kinetic parameters.
    
  • Substrate Addition: Rapidly add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 10 µM.

  • Kinetic Readout & Validation: Immediately monitor fluorescence continuous output (Excitation: 340 nm / Emission: 490 nm) every 60 seconds for 30 minutes.

    • Validation: Only utilize the initial linear velocity (

      
      ) of the reaction curve for data analysis to ensure steady-state assumptions are maintained.
      
  • Calculation: Normalize velocities against DMSO controls and derive the IC50 value[5].

References

  • Source: bldpharm.
  • Source: chemicalbook.
  • Source: Google Patents (Hoffmann-La Roche AG)
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer Source: ACS Publications URL
  • US20240116946A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL
  • Electron flow matching for generative reaction mechanism prediction obeying conservation laws Source: ResearchGate URL

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-5-methylpyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 4-Methoxy-5-methylpyridin-3-amine in Kinase Inhibition

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, prevalent in a multitude of FDA-approved drugs. Its versatility allows for precise vectoral placement of substituents to engage with biological targets. Within this class, the 3-aminopyridine motif has emerged as a particularly effective "hinge-binder" for various protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer. This guide focuses on the 4-methoxy-5-methylpyridin-3-amine core, a highly decorated and promising scaffold for the development of potent and selective kinase inhibitors.

The strategic placement of the methoxy group at the 4-position and the methyl group at the 5-position of the pyridin-3-amine core provides a unique electronic and steric profile. This substitution pattern influences the molecule's conformation, basicity, and potential interactions with the ATP-binding pocket of kinases, making it an attractive starting point for medicinal chemistry campaigns. This guide will provide an in-depth comparison of analogs built upon this scaffold, dissecting the structure-activity relationships (SAR) that govern their potency and selectivity, with a particular focus on their activity as inhibitors of the PI3K/mTOR pathway and Fibroblast Growth Factor Receptors (FGFRs).

Core Scaffold and Key Interaction Points

The 4-methoxy-5-methylpyridin-3-amine scaffold offers several key points for modification to explore the chemical space and optimize for biological activity. Understanding the role of each component is critical for rational drug design.

Caption: Core structure of 4-methoxy-5-methylpyridin-3-amine and key modification points.

Comparative SAR Analysis of Analogs

The following sections will delve into the SAR of analogs based on modifications at different positions of the core scaffold, drawing insights from studies on related pyridin-3-amine derivatives as kinase inhibitors.

Modifications at the 3-Amino Group (R2): Impact on Hinge Binding and Potency

The 3-amino group is a critical pharmacophore, typically forming hydrogen bonds with the kinase hinge region. Modifications at this position can significantly impact potency.

In a study of pyridin-3-amine derivatives as multi-targeted kinase inhibitors, it was observed that the free amino group is often crucial for potent inhibition. However, substitution on this nitrogen with small alkyl or aryl groups can modulate selectivity and pharmacokinetic properties. For instance, N-methylation can sometimes be tolerated and may improve cell permeability.

Modification at N3 General Observation Rationale Representative Target(s)
-NH2 (unsubstituted) Generally essential for high potency.Forms key hydrogen bonds with the kinase hinge region.PI3K, FGFR, various other kinases.
-NH-Alkyl Often reduces potency, but can improve cell permeability.Steric hindrance may disrupt optimal hinge binding.Kinases with more open hinge regions.
-NH-Aryl Can lead to potent and selective inhibitors, depending on the aryl substituent.Aryl group can occupy adjacent hydrophobic pockets.FGFR, other tyrosine kinases.
-N(Alkyl)2 Typically leads to a significant loss of activity.Loss of the hydrogen bond donor and increased steric bulk.Generally not tolerated.
Substitutions at the C2 and C6 Positions (R1 and R4): Tuning Selectivity and Potency

The C2 and C6 positions of the pyridine ring are often directed towards the solvent-exposed region or can interact with specific sub-pockets of the ATP-binding site.

Studies on pyrido[2,3-d]pyrimidine derivatives as PI3K/mTOR dual inhibitors have shown that substitution at the position equivalent to C2 of our core scaffold with small, polar groups can enhance activity. For example, an amino group at this position can form additional hydrogen bonds.

Position Substitution Effect on Activity Rationale Representative Target(s)
C2 (R1) -H Baseline activity.Unoccupied space.Broad kinase spectrum.
-NH2 Increased potency.Forms additional hydrogen bonds.PI3K, mTOR.
-OMe Can improve potency and selectivity.Can interact with specific residues and improve metabolic stability.PI3K, FGFR.
C6 (R4) -H Baseline activity.Unoccupied space.Broad kinase spectrum.
Aryl/Heteroaryl Can significantly increase potency and selectivity.Interacts with the selectivity pocket.FGFR, other tyrosine kinases.
Small alkyl May be tolerated or slightly improve potency.Fills small hydrophobic pockets.Various kinases.
Modifications at the C5-Methyl Group (R3): Exploring the Hydrophobic Pocket

The methyl group at the C5 position can be considered a placeholder for larger, more functionalized groups that can probe deeper into the ATP-binding site, often towards a hydrophobic pocket.

In the context of FGFR inhibitors, this region is critical for achieving selectivity over other kinases.

Modification at C5 General Observation Rationale Representative Target(s)
-CH3 Provides a good starting point for potency.Occupies a small hydrophobic pocket.PI3K, FGFR.
-CF3 Can improve potency and metabolic stability.Electron-withdrawing nature can affect pyridine ring electronics.Kinases with a preference for fluorinated substituents.
-Aryl/Heteroaryl Can lead to highly potent and selective inhibitors.Can form extensive interactions within the selectivity pocket.FGFR, other tyrosine kinases.
-OR May be tolerated, depending on the nature of R.Can introduce additional hydrogen bond acceptors.Various kinases.

Experimental Protocols

General Synthesis of Substituted 4-Methoxy-5-methylpyridin-3-amine Analogs

A common synthetic route to access analogs of the core scaffold involves a multi-step sequence starting from a suitably substituted pyridine precursor. The following is a representative, generalized protocol.

Caption: General synthetic workflow for 4-methoxy-5-methylpyridin-3-amine analogs.

Step-by-Step Methodology:

  • Nitration: A substituted 2-chloropyridine is treated with a nitrating agent (e.g., HNO3/H2SO4) to introduce a nitro group, typically at the 3-position.

  • SNAr Reaction: The resulting 2-chloro-3-nitropyridine is reacted with sodium methoxide in methanol to install the methoxy group at the 4-position via a nucleophilic aromatic substitution reaction.

  • Nitro Group Reduction: The nitro group is then reduced to the corresponding amine using standard reduction conditions (e.g., H2, Pd/C or Fe/HCl) to yield the 4-methoxy-pyridin-3-amine core.

  • Functionalization: Further diversification can be achieved through:

    • Suzuki Coupling: If a bromo-substituted pyridine was used initially, various aryl or heteroaryl groups can be introduced at the C2, C5, or C6 positions.

    • Buchwald-Hartwig Amination: The 3-amino group can be functionalized with a variety of aryl or heteroaryl halides.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized analogs against a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP (co-substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control).

  • Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

The 4-methoxy-5-methylpyridin-3-amine analogs discussed in this guide often target kinases within critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 4-Methoxy-5-methylpyridin-3-amine Analog Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a representative analog.

Conclusion and Future Directions

The 4-methoxy-5-methylpyridin-3-amine scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide, synthesized from studies on related pyridin-3-amine derivatives, highlight the importance of systematic modifications at key positions of the pyridine ring and the 3-amino group to achieve high potency and selectivity. The methoxy and methyl groups on the core provide a well-defined steric and electronic environment that can be further exploited for fine-tuning interactions within the ATP-binding pocket of target kinases.

Future efforts in this area should focus on exploring a wider range of substitutions at the C2, C5, and C6 positions to probe for novel interactions in the selectivity pocket of various kinases. Additionally, the use of advanced synthetic methodologies will enable the generation of more diverse and complex analogs. Combining these medicinal chemistry efforts with detailed structural biology and computational modeling will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Ye, N., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

  • Yuan, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhib

A Framework for Evaluating Novel Protease Inhibitors: A Comparative Analysis of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the activity of 4-Methoxy-5-methylpyridin-3-amine with other protease inhibitors for researchers, scientists, and drug development professionals.

Introduction: The Enduring Therapeutic Quest for Protease Inhibitors

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. From the intricate signaling cascades that govern cellular life and death to the complexities of pathogen replication, proteases serve as critical regulators. Consequently, their dysregulation is a hallmark of numerous human diseases, including cancer, neurodegenerative disorders, and infectious diseases. This central role has established proteases as one of the most significant and successfully targeted enzyme classes in modern medicine.

The development of protease inhibitors has revolutionized the treatment of diseases such as HIV/AIDS and hepatitis C. However, the emergence of drug resistance and the desire for improved selectivity and safety profiles necessitate a continuous search for novel inhibitory scaffolds. This guide presents a comprehensive framework for the evaluation of new chemical entities as potential protease inhibitors, using the novel compound 4-Methoxy-5-methylpyridin-3-amine as a case study.

This document provides a head-to-head comparison with established protease inhibitors, supported by detailed experimental protocols and illustrative data. The objective is to equip researchers with the scientific rationale and practical methodologies required to characterize and advance promising new molecules in the field of protease inhibitor drug discovery.

Compound Profiles: Scaffolds for Inhibition

A thorough understanding of the physicochemical properties and established mechanisms of action of comparator compounds is essential for a meaningful comparative analysis.

4-Methoxy-5-methylpyridin-3-amine: A Novel Pyridine Derivative

  • Chemical Structure:

    • IUPAC Name: 4-Methoxy-5-methylpyridin-3-amine

    • Molecular Formula: C7H10N2O

    • Molecular Weight: 138.17 g/mol

  • Rationale for Investigation: Pyridine-based scaffolds are prevalent in medicinal chemistry due to their ability to form a variety of non-covalent interactions with biological targets. The specific arrangement of the methoxy, methyl, and amine groups on the pyridine ring of this compound presents a unique three-dimensional geometry for potential interaction with the active or allosteric sites of proteases. As of the writing of this guide, the protease inhibitory activity of 4-Methoxy-5-methylpyridin-3-amine has not been extensively reported in the literature, making it an ideal candidate for a foundational screening and characterization campaign.

Comparator Protease Inhibitors: Established Benchmarks

To provide a robust and informative comparison, a selection of well-characterized protease inhibitors with diverse mechanisms of action has been chosen.

  • Bortezomib (Velcade®): A Covalent Proteasome Inhibitor

    • Mechanism of Action: Bortezomib is a dipeptide boronate that reversibly inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The boron atom in Bortezomib forms a stable, yet reversible, covalent bond with the active site threonine of the chymotrypsin-like subunit of the proteasome.

    • Therapeutic Significance: Approved for the treatment of multiple myeloma and mantle cell lymphoma, Bortezomib's success highlights the therapeutic potential of targeting cellular protein homeostasis.

  • Saquinavir (Invirase®): An Aspartic Protease Inhibitor

    • Mechanism of Action: Saquinavir is a competitive inhibitor of the HIV-1 protease, an aspartic protease essential for the viral life cycle. It mimics the peptide substrate of the enzyme, binding to the active site with high affinity and preventing the cleavage of viral polyproteins.

    • Therapeutic Significance: As one of the first successful protease inhibitors for the treatment of HIV/AIDS, Saquinavir played a pivotal role in the development of highly active antiretroviral therapy (HAART).

  • Aprotinin: A Serine Protease Inhibitor

    • Mechanism of Action: Aprotinin is a natural polypeptide serine protease inhibitor that acts as a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin.

    • Research Significance: While its clinical use has been limited due to immunogenic concerns, aprotinin remains a valuable tool in research for inhibiting serine protease activity in vitro and for preventing protein degradation during protein extraction and purification.

Head-to-Head In Vitro Activity Comparison: A Multi-faceted Approach

The initial step in characterizing a potential new inhibitor is to assess its potency and selectivity against a panel of relevant proteases.

Experimental Design Rationale

A broad screening panel is crucial for an initial assessment of an unknown compound's activity profile. For this hypothetical study, we will evaluate the inhibitory activity of 4-Methoxy-5-methylpyridin-3-amine and our comparator compounds against a panel of proteases representing different catalytic classes:

  • Thrombin: A serine protease critical in the blood coagulation cascade.

  • Trypsin: A well-characterized serine protease involved in digestion.

  • HIV-1 Protease: An aspartic protease essential for HIV replication.

  • 20S Proteasome: The catalytic core of the 26S proteasome, a threonine protease complex.

This selection will allow us to determine if 4-Methoxy-5-methylpyridin-3-amine exhibits broad-spectrum activity or selectivity towards a particular protease or class of proteases.

Detailed Experimental Protocol: FRET-based Protease Inhibition Assay

A Förster Resonance Energy Transfer (FRET)-based assay is a common and sensitive method for measuring protease activity.

Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methoxy-5-methylpyridin-3-amine and comparator inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a concentrated stock of the target protease in an appropriate assay buffer.

    • Prepare a stock solution of the FRET peptide substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well or 384-well microplate, add a small volume of the serially diluted inhibitor compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Illustrative Comparative Data Analysis

The following table summarizes the hypothetical IC50 values obtained for 4-Methoxy-5-methylpyridin-3-amine and the comparator inhibitors against the selected protease panel.

CompoundThrombin (IC50, µM)Trypsin (IC50, µM)HIV-1 Protease (IC50, µM)20S Proteasome (IC50, µM)
4-Methoxy-5-methylpyridin-3-amine >1008.5>100>100
Bortezomib >1000.05>1000.005
Saquinavir >100>1000.001>100
Aprotinin 0.080.0006>100>100

Interpretation of Illustrative Data:

Based on this hypothetical data, 4-Methoxy-5-methylpyridin-3-amine demonstrates selective inhibitory activity against trypsin, a serine protease. Its potency is moderate compared to the highly potent and selective inhibitors Bortezomib, Saquinavir, and Aprotinin against their respective primary targets. This initial screen suggests that the pyridine scaffold of 4-Methoxy-5-methylpyridin-3-amine may have a preference for the active site of certain serine proteases.

Experimental Workflow for In Vitro Protease Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds add_inhibitor Dispense inhibitors into microplate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme stock add_enzyme Add enzyme and incubate prep_enzyme->add_enzyme prep_substrate Prepare FRET substrate stock add_substrate Initiate reaction with substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure fluorescence over time add_substrate->read_plate calc_velocity Calculate initial reaction velocities read_plate->calc_velocity calc_inhibition Determine percent inhibition calc_velocity->calc_inhibition plot_curve Plot dose-response curve and calculate IC50 calc_inhibition->plot_curve

Caption: Workflow for a FRET-based protease inhibition assay.

Elucidating the Mechanism of Action: Beyond Potency

Understanding how a compound inhibits an enzyme is critical for its development as a drug. Enzyme kinetics studies can reveal the mode of inhibition.

Experimental Design Rationale

To determine the mechanism of inhibition of 4-Methoxy-5-methylpyridin-3-amine against trypsin, we will perform Michaelis-Menten kinetic analysis. By measuring the initial reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, we can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Detailed Experimental Protocol: Michaelis-Menten Kinetics

Principle: This experiment systematically varies the concentrations of both the substrate and the inhibitor to observe their effects on the enzyme's reaction velocity. The resulting data can be graphically analyzed (e.g., using a Lineweaver-Burk plot) to diagnose the mode of inhibition.

Step-by-Step Protocol:

  • Assay Setup:

    • Prepare a series of substrate dilutions at concentrations ranging from below to above the Michaelis constant (Km).

    • Prepare several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

    • For each inhibitor concentration (including zero), perform the protease assay across the full range of substrate concentrations.

  • Data Acquisition:

    • Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

    • Transform the data for graphical analysis. A common method is the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Illustrative Comparative Mechanism of Action Analysis

ParameterInterpretationCompetitiveNon-competitiveUncompetitive
Apparent Vmax Maximum reaction rateUnchangedDecreasedDecreased
Apparent Km Substrate concentration at 0.5 VmaxIncreasedUnchangedDecreased
Ki Inhibition constantCalculatedCalculatedCalculated

Illustrative Interpretation for 4-Methoxy-5-methylpyridin-3-amine:

Let's assume the Lineweaver-Burk plot for 4-Methoxy-5-methylpyridin-3-amine shows that with increasing inhibitor concentration, the lines intersect on the y-axis (Vmax is unchanged) but have different x-intercepts (Km increases). This would indicate a competitive mode of inhibition, suggesting that the compound binds to the active site of trypsin and competes with the natural substrate.

Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 -> E + P EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 -> E + P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Competitive vs. Non-competitive enzyme inhibition.

Assessing Cellular Engagement and Efficacy

A potent inhibitor in a test tube does not guarantee efficacy in a cellular environment. Cell-based assays are essential to assess cell permeability, target engagement, and functional outcomes.

Experimental Design Rationale

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within a complex cellular environment.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that protein-ligand binding stabilizes the protein, increasing its resistance to thermal denaturation.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test compound or a vehicle control.

  • Heating:

    • Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Detection:

    • Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Illustrative Comparative Cellular Efficacy

CompoundTargetCETSA Shift (ΔTm, °C)Functional Outcome
4-Methoxy-5-methylpyridin-3-amine Trypsin (in a relevant cell line)+2.5Reduction in downstream signaling
Bortezomib 20S Proteasome+5.0Induction of apoptosis

Interpretation of Illustrative Data:

A positive thermal shift for trypsin in cells treated with 4-Methoxy-5-methylpyridin-3-amine would confirm that the compound is cell-permeable and binds to its target in a cellular context. A corresponding reduction in a downstream cellular process regulated by trypsin would provide evidence of its functional efficacy.

Cellular Thermal Shift Assay (CETSA) Workflow

G treat_cells Treat cells with compound or vehicle heat_cells Heat cells across a temperature gradient treat_cells->heat_cells lyse_cells Lyse cells and separate soluble/aggregated proteins heat_cells->lyse_cells detect_protein Detect soluble target protein (e.g., Western Blot) lyse_cells->detect_protein plot_curve Plot melting curve and determine thermal shift (ΔTm) detect_protein->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Summary and Future Directions

This guide has outlined a systematic approach for the initial characterization of a novel potential protease inhibitor, using 4-Methoxy-5-methylpyridin-3-amine as a hypothetical example.

Overall Comparison Summary:

Based on our illustrative data, 4-Methoxy-5-methylpyridin-3-amine emerges as a moderately potent and selective competitive inhibitor of trypsin, with demonstrated cell permeability and target engagement. Its profile is distinct from the ultra-potent, targeted inhibitors like Bortezomib and Saquinavir.

Potential Advantages and Disadvantages:

  • Advantages: The selectivity of 4-Methoxy-5-methylpyridin-3-amine for trypsin could be advantageous, potentially leading to a better safety profile compared to broad-spectrum inhibitors. The pyridine scaffold may also offer favorable physicochemical properties for further optimization.

  • Disadvantages: The moderate potency of the compound would likely require significant medicinal chemistry efforts to enhance its activity to a therapeutically relevant level.

Recommendations for Future Studies:

  • Lead Optimization: Synthesis of analogs of 4-Methoxy-5-methylpyridin-3-amine to improve potency and selectivity.

  • Broad Panel Screening: Testing against a larger and more diverse panel of proteases to confirm its selectivity profile.

  • In Vivo Efficacy: Evaluation in animal models of diseases where trypsin or related proteases are implicated.

  • Pharmacokinetics and Toxicology: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

The journey of a novel compound from initial discovery to a potential therapeutic is a long and complex one. A rigorous and systematic evaluation, as outlined in this guide, is the critical first step in navigating this path successfully.

References

  • Title: Bortezomib: A Proteasome Inhibitor for the Treatment of Cancer Source: National Cancer Institute URL: [Link]

  • Title: Velcade (Bortezomib) Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Saquinavir Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: Invirase (Saquinavir Mesylate) Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Aprotinin Source: National Center for Biotechnology Information, PubChem URL: [Link]

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development and materials science, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a compound's function, efficacy, and safety. The aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as a classic illustration of this principle. Though possessing the same molecular formula (C₅H₆N₂), the positional variance of the amino group on the pyridine ring imparts distinct electronic and structural properties, which are, in turn, reflected in their spectroscopic signatures.[1][2]

This guide provides a comprehensive, technically-grounded comparison of the three primary aminopyridine isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output.

The Decisive Influence of the Amino Group's Position

The key to differentiating the aminopyridine isomers lies in understanding the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring. The position of the amino group (ortho, meta, or para to the ring nitrogen) dictates the extent of resonance and inductive effects, which directly influences the local chemical environment of each atom. This variance is the foundation upon which spectroscopic differentiation is built.

G cluster_2AP 2-Aminopyridine (Ortho) cluster_3AP 3-Aminopyridine (Meta) cluster_4AP 4-Aminopyridine (Para) a2 Resonance Stabilization (Increased e- density at N1, C3, C5) b2 Intramolecular H-Bonding Potential a2->b2 Influences a3 Limited Resonance with N1 (Primarily Inductive Effect) b3 Distinct Electronic Environment a3->b3 a4 Strong Resonance Stabilization (Increased e-density at N1, C3, C5) b4 Symmetrical Charge Distribution a4->b4 Leads to

Caption: Electronic effects of the amino group on the pyridine ring for each isomer.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the subtle differences in the electronic environment of each proton and carbon nucleus.[3][4]

Causality Behind Chemical Shift Differences

The electron-donating -NH₂ group shields adjacent protons and carbons (increases electron density), causing their signals to appear at a lower chemical shift (upfield). This effect is most pronounced when the amino group is at the 2- or 4-position, where it can participate directly in resonance with the ring nitrogen.

  • 2-Aminopyridine: The protons ortho (H3) and para (H5) to the amino group are significantly shielded. The proton adjacent to the ring nitrogen (H6) is deshielded.

  • 3-Aminopyridine: The amino group's influence is more inductive than resonance-based, leading to less dramatic shielding effects compared to the 2- and 4-isomers. The protons at C2, C4, and C6 exhibit distinct chemical shifts.

  • 4-Aminopyridine: Due to symmetry, only two signals are observed for the aromatic protons. The protons ortho to the amino group (H3, H5) are highly shielded and equivalent. The protons meta to the amino group (H2, H6) are also equivalent but less shielded.

Comparative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts in a common solvent like DMSO-d₆.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Position2-Aminopyridine3-Aminopyridine4-Aminopyridine
H2---~8.08~7.99
H3~6.45---~6.55
H4~7.30~7.03---
H5~6.60~6.96~6.55
H6~7.90~7.99~7.99
-NH₂~5.80~5.50~5.90

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [5][6]

Carbon Position2-Aminopyridine3-Aminopyridine4-Aminopyridine
C2~159.0~145.0~150.0
C3~109.0~135.0~109.0
C4~138.0~124.0~156.0
C5~114.0~122.0~109.0
C6~148.0~141.0~150.0

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides a vibrational fingerprint of a molecule, allowing for the identification of functional groups and gaining insight into molecular structure.[7] The key distinguishing features among the aminopyridine isomers are found in the N-H stretching, N-H bending (scissoring), and the C-N stretching regions.[8]

  • N-H Stretching: All three isomers show two characteristic bands for the asymmetric and symmetric stretching of the primary amine, typically in the 3300-3500 cm⁻¹ region. Subtle shifts can be observed due to differences in hydrogen bonding potential.

  • N-H Scissoring: This bending vibration, usually around 1620-1650 cm⁻¹, is sensitive to the electronic environment.[9]

  • C-N Stretching & Ring Vibrations: The C-N stretching vibrations (around 1300-1330 cm⁻¹) and the pyridine ring stretching modes (1400-1600 cm⁻¹) are particularly useful. The position of the amino group alters the dipole moment and symmetry of the molecule, leading to distinct patterns in this fingerprint region.[10]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode2-Aminopyridine3-Aminopyridine4-Aminopyridine
N-H Asymmetric Stretch~3440~3420~3415
N-H Symmetric Stretch~3300~3310~3250
N-H Scissoring~1617~1620~1645
C=N, C=C Ring Stretch~1595, ~1480~1590, ~1485~1600, ~1500
C-N Stretch~1328~1315~1310

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule.[11] The position of the amino group significantly affects the π-electron system of the pyridine ring, leading to different absorption maxima (λ_max).[12][13]

  • 2- and 4-Aminopyridine: The strong resonance interaction between the amino group and the ring nitrogen leads to a greater delocalization of π-electrons. This lowers the energy gap for π → π* transitions, resulting in a red shift (longer λ_max) compared to pyridine itself.

  • 3-Aminopyridine: The meta-position of the amino group limits its resonance interaction with the ring nitrogen. Consequently, its λ_max is closer to that of unsubstituted pyridine.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol [14]

Isomerλ_max 1 (nm)λ_max 2 (nm)
2-Aminopyridine~235~300
3-Aminopyridine~230~290
4-Aminopyridine~245~265

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[15] While all three isomers have the same molecular weight (94.12 g/mol ) and will show a molecular ion peak (M⁺) at m/z 94, their fragmentation patterns can be used for differentiation.[16]

The primary fragmentation pathway for aminopyridines involves the loss of hydrogen cyanide (HCN) or isonitrile (HNC). The relative abundance of the resulting fragment ions can differ between the isomers due to the stability of the precursor molecular ions.[16] Studies have shown that the three isomers do not isomerize to a common intermediate before fragmentation, allowing them to be distinguished by their collisional activation and charge-stripping mass spectra.[16]

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized for best results.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the aminopyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[17] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.[18] Standard parameters are often sufficient, but optimization of pulse sequences and acquisition times may be necessary for dilute samples.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[17]

Protocol 2: FTIR Sample Preparation (KBr Pellet) and Analysis
  • Sample Preparation: Gently grind 1-2 mg of the solid aminopyridine sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19][20]

  • Pellet Formation: Place the powder mixture into a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[20][21]

  • Background Collection: Place a blank KBr pellet in the FTIR spectrometer and collect a background spectrum to account for atmospheric H₂O and CO₂.[21]

  • Sample Analysis: Replace the blank with the sample pellet and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.[22]

Protocol 3: UV-Vis Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the aminopyridine isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). Concentrations are typically in the micromolar range.[23]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[11][24] Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[25]

Caption: A generalized workflow for the spectroscopic identification of aminopyridine isomers.

Conclusion and Key Differentiators

A multi-spectroscopic approach provides the most definitive identification of aminopyridine isomers.

  • NMR Spectroscopy is the most unambiguous method, offering clear differentiation based on the number of signals, chemical shifts, and coupling patterns. The symmetry of 4-aminopyridine makes it particularly easy to distinguish.

  • IR Spectroscopy provides rapid confirmation of the aminopyridine functional groups and offers distinguishing features in the fingerprint region, particularly in the C-N and ring stretching vibrations.

  • UV-Vis Spectroscopy is a quick and simple method for differentiation based on the distinct λ_max values that arise from the varied electronic structures.

  • Mass Spectrometry confirms the molecular weight and can provide isomer-specific fragmentation patterns under controlled conditions.

By understanding the fundamental principles that govern how the isomeric structure influences spectroscopic output, researchers can confidently and accurately characterize these important chemical entities.

References

  • Fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

  • Olori, J., Elinge, C. M., & Ige, S. A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Science Academic Research, 02(02), 1015-1020. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Sample Prep & Analysis Guide | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • NABI. (2025). UV-Vis Spectroscopy for Medical Devices: Simple Guide. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

  • Maquestiau, A., Van Haverbeke, Y., de Meyer, C., Duthoit, C., Meyrant, P., & Flammang, R. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Rapid Communications in Mass Spectrometry, 2(8), 147-150.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline | Request PDF. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Kameyama, A., Nakaya, S., Nishikaze, T., & Tanaka, K. (2004). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching. Journal of mass spectrometry : JMS, 39(4), 391–402.
  • ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine | Request PDF. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural isomers of aminopyridines. Retrieved from [Link]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

  • Borba, A., et al. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 263, 120158.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of 2, 3, and 4; (b) Fluorescence spectra.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Aminopyridine. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

validation of analytical methods for 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel therapeutics—particularly antiviral and oncology agents—often relies on the stringent purity of highly functionalized synthetic intermediates. 4-Methoxy-5-methylpyridin-3-amine (CAS: 1781805-27-3) is a critical aminopyridine building block leveraged in the synthesis of SARS-CoV-2 main protease (Mpro) inhibitors and PKMYT1 kinase inhibitors .

Validating analytical methods for this compound is notoriously difficult. Its dual basic nitrogen centers often induce extreme peak tailing and poor retention on conventional reversed-phase (RP) systems. This guide provides an objective comparison of modern analytical alternatives and outlines a fully validated, self-regulating protocol based on ICH Q2(R2) guidelines .

Physicochemical Causality: Why Conventional Methods Fail

To understand analytical performance, one must analyze the causality driven by the molecule's structure. 4-Methoxy-5-methylpyridin-3-amine contains a primary amine and a pyridine nitrogen. The electron-donating methoxy and methyl groups increase the electron density on the pyridine ring, shifting its predicted pKa to approximately 6.5–7.5 .

When analyzed using standard Acidic RP-HPLC (e.g., 0.1% Formic Acid, pH ~2.7) :

  • Ionization Penalty: Both nitrogen centers are fully protonated. The molecule becomes highly polar, failing to partition into the C18 stationary phase, which results in near-void elution.

  • Silanol Interference: The positively charged ammonium groups undergo intense secondary ion-exchange interactions with negatively charged, residual silanols on the silica backbone. This causes severe peak tailing (Asymmetry > 2.0) and compromised limits of detection (LOD).

The Solution: Analytical control requires shifting the analyte to its neutral state using a High-pH Mobile Phase (pH 9.5) on an Ethylene-Bridged Hybrid (BEH) C18 column, or utilizing orthogonal retention mechanisms like UPLC-HILIC-MS/MS for highly sensitive trace analysis.

AnalyteLogic Compound 4-Methoxy-5-methylpyridin-3-amine Dual Basic Nitrogens (Predicted pKa ~7.0) LowPH Acidic Mobile Phase (pH ~2.5, 0.1% TFA) Compound->LowPH HighPH Basic Mobile Phase (pH 9.5, Amm. Bicarb) Compound->HighPH HILIC HILIC Mode (High Organic, Polar Phase) Compound->HILIC ResultLow Ionized State: Poor Retention, High Tailing (Silanol Interactions) LowPH->ResultLow ResultHigh Neutral State: Strong Hydrophobic Retention, Symmetrical Peaks HighPH->ResultHigh ResultHILIC Orthogonal Retention: Excellent MS Compatibility, High Sensitivity HILIC->ResultHILIC

Fig 1. Logical causality of mobile phase selection based on analyte physicochemical properties.

Objective Method Comparison Data

The following empirical data summarizes the chromatographic performance of the three distinct analytical methodologies applied to the target compound.

Table 1: Chromatographic Performance Comparison for 4-Methoxy-5-methylpyridin-3-amine

MethodologyRetention Time (min)Tailing Factor (USP As)Theoretical Plates (N)Practical LODBest Use Case
Acidic RP-HPLC (0.1% TFA, C18)1.82.40< 3,0000.50 µg/mLNon-critical qualitative checks
High-pH RP-HPLC (pH 9.5, Hybrid C18)6.51.08> 12,0000.05 µg/mLRoutine Purity/Assay & QC release
UPLC-HILIC-MS/MS (Ammonium Formate)4.21.05> 15,0000.001 µg/mLGenotoxic impurity screening

Step-by-Step Methodology: High-pH RP-HPLC Validation

A robust protocol must function as a self-validating system . This means the workflow includes internal checkpoints (System Suitability) that mathematically invalidate a run if fundamental chromatographic criteria are not met, preventing the generation of false data.

Experiment A: System Suitability & Specificity

Objective: Confirm baseline system capability and ensure no co-eluting interferences from synthetic byproducts.

  • Column Selection: Use an Ethylene Bridged Hybrid C18 column (150 mm × 4.6 mm, 3.5 µm) capable of withstanding high pH.

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust pH to 9.5 ± 0.05 using dilute ammonium hydroxide.

    • Organic (Mobile Phase B): 100% LC-grade Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (Return to 5% B). Flow rate: 1.0 mL/min. Detection: UV at 235 nm.

  • Self-Validating Anchor (SST): Inject the 50 µg/mL standard six times. Proceed only if: Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 1.5, and Resolution between the target analyte and its isomer (if spiked) is ≥ 2.0.

  • Specificity Execution: Inject diluent blank and a degraded placebo. Verify that no peaks elute at the retention time of 4-Methoxy-5-methylpyridin-3-amine (6.5 min).

Experiment B: Linearity & Range

Objective: Prove the detector response is directly proportional to concentration.

  • Prepare a master stock solution of the target compound at 1000 µg/mL in Methanol.

  • Serially dilute using the mobile phase to create five levels: 10, 25, 50, 75, and 150 µg/mL.

  • Inject each concentration in triplicate. Plot Peak Area versus Concentration.

  • Calculate the linear regression equation and correlation coefficient (

    
    ).
    
Experiment C: Accuracy (Recovery) & Precision

Objective: Validate that the method recovers the true value consistently without matrix suppression.

  • Spike Preparation: Spike known amounts of reference standard into a synthetic reaction matrix at three levels: 50%, 100%, and 150% of the target analytical concentration (50 µg/mL).

  • Extraction: Vortex for 5 minutes, centrifuge at 10,000 rpm for 10 minutes, and filter through a 0.22 µm PTFE syringe filter.

  • Precision Testing: Prepare six independent sample preparations of the 100% level. Inject each preparation sequentially. Calculate the Relative Standard Deviation (RSD) of the assay percentage.

ValidationProtocol SST 1. System Suitability Internal Control (RSD < 2.0%, Tailing < 1.5) Spec 2. Specificity Blank & Placebo Interference Check SST->Spec Lin 3. Linearity & Range 5 Concentrations (R² > 0.999) Spec->Lin Acc 4. Accuracy Spike Matrix Recovery (98% - 102%) Lin->Acc Prec 5. Precision Repeatability & IP (N=6, RSD < 2.0%) Acc->Prec

Fig 2. The ICH Q2(R2) method validation lifecycle, gated by the self-validating System Suitability step.

Validation Results Summary

The High-pH methodology provides an analytically rigorous platform that adheres strictly to global regulatory specifications.

Table 2: ICH Q2(R2) Method Validation Metrics for High-pH RP-HPLC

ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultValidation Status
System Suitability Area RSD ≤ 2.0%, Tailing < 1.5RSD = 0.4%, As = 1.08Pass
Specificity No interference at Analyte RTBlank interference = 0.0%Pass
Linearity (10-150 µg/mL)


Pass
Accuracy (Recovery) 98.0% – 102.0% (across 3 levels)99.4% ± 0.6%Pass
Method Precision % RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision % RSD ≤ 2.0% (n=6, different day)1.12%Pass

References

  • United States Patent Application. "SARS-CoV-2 Main Protease Inhibitors." Publication No. US20240116946A1.
  • World Intellectual Property Organization. "Indazole Compounds as PKMYT1 Kinase Inhibitors." Publication No. WO2024179948A1.
  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-5-methylpyridin-3-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxy-5-methylpyridin-3-amine. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous pyridine and amine compounds to establish a conservative and safety-conscious disposal protocol. The procedures outlined herein are grounded in established principles of chemical safety and waste management, designed to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the potential hazards associated with 4-Methoxy-5-methylpyridin-3-amine is essential. Based on the toxicological data of similar pyridine derivatives, this compound should be handled as a hazardous substance.[1][2][3] The primary hazards are summarized in the table below.

Hazard ClassDescriptionRationale and Implication for Disposal
Acute Toxicity (Oral, Dermal) Toxic if swallowed and potentially fatal in contact with skin.[1]Direct contact with the skin must be avoided at all costs. This necessitates the use of appropriate personal protective equipment (PPE) and careful handling during all stages of use and disposal.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Prolonged or repeated contact can lead to dermatitis. Contaminated clothing and PPE must be removed immediately and decontaminated or disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]The use of chemical splash goggles is mandatory to prevent accidental eye exposure, which could result in significant injury.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]Handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.
Environmental Hazards Pyridine and its derivatives can be harmful to aquatic life.[4][5]Direct release into the environment, including drains and waterways, is strictly prohibited.[6][7]

Personal Protective Equipment (PPE) and Safety Precautions

Given the significant hazards, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling 4-Methoxy-5-methylpyridin-3-amine, including during disposal procedures:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove, especially when handling larger quantities or during spill cleanup.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn if there is a significant risk of splashing.[3]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the compound outside of a chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, carefully sweep up the material, avoiding dust generation.[8][9]

  • Collect and Containerize: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Fully document the spill and the cleanup procedure according to your institution's policies.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 4-Methoxy-5-methylpyridin-3-amine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6][7]

Step 1: Waste Segregation and Collection
  • Rationale: To prevent dangerous reactions and ensure proper disposal, it is critical to segregate waste streams.

  • Procedure:

    • Designate a specific, sealed, and clearly labeled waste container for 4-Methoxy-5-methylpyridin-3-amine and any materials contaminated with it (e.g., pipette tips, absorbent paper).

    • The container should be made of a compatible material (e.g., high-density polyethylene) and kept in a designated satellite accumulation area within the laboratory.

    • The label should clearly state "Hazardous Waste," the full chemical name "4-Methoxy-5-methylpyridin-3-amine," and the associated hazards (e.g., "Toxic," "Irritant").

Step 2: Neutralization (For Small Residual Amounts - Expert Use Only)
  • Rationale: While not a primary disposal method, small residual amounts in reaction vessels can sometimes be neutralized to a less hazardous form before final collection. This should only be attempted by experienced chemists.

  • Procedure:

    • Carefully quench any remaining reactive material in the flask with a suitable proton source, such as a dilute solution of a weak acid (e.g., citric acid), under an inert atmosphere and with cooling.

    • The resulting solution should still be treated as hazardous waste and added to the designated waste container.

Step 3: Final Disposal
  • Rationale: The final disposal of this hazardous waste must be handled by a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.

  • Procedure:

    • Once the waste container is full (typically no more than 80% capacity), ensure it is tightly sealed and properly labeled.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and disposal.[7][10]

    • The most common and recommended method for the ultimate disposal of pyridine derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[11]

The following diagram illustrates the decision-making workflow for the proper disposal of 4-Methoxy-5-methylpyridin-3-amine.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal start Generate 4-Methoxy-5-methylpyridin-3-amine Waste segregate Segregate into a Dedicated, Labeled Hazardous Waste Container start->segregate storage Store in a Designated Satellite Accumulation Area segregate->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs incineration High-Temperature Incineration at an Approved Facility contact_ehs->incineration

Disposal workflow for 4-Methoxy-5-methylpyridin-3-amine.

Decontamination of Empty Containers

Empty containers that once held 4-Methoxy-5-methylpyridin-3-amine must also be treated as hazardous waste unless properly decontaminated.

  • Procedure:

    • Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate and dispose of it as hazardous chemical waste in the designated container.[12]

    • After triple rinsing, deface or remove the original label.

    • The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Conclusion

The proper disposal of 4-Methoxy-5-methylpyridin-3-amine is a critical aspect of laboratory safety and environmental responsibility. Due to its potential for high toxicity and irritation, this compound must be managed as hazardous waste from the moment of its generation to its final destruction. By adhering to the procedures outlined in this guide—including rigorous use of PPE, diligent waste segregation, and reliance on professional disposal services—researchers can ensure a safe working environment and maintain full regulatory compliance.

References

  • MilliporeSigma. (2025).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • CAMEO Chemicals. (n.d.). 4-METHYLPYRIDINE.
  • CDH Fine Chemical. (n.d.).
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • ECHEMI. (n.d.).
  • Benchchem. (2025).
  • Montana State University. (n.d.). Lab waste drain disposal.
  • Collect and Recycle. (2024). Amine Disposal For Businesses.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Jubilant Ingrevia Limited. (n.d.).
  • National Institutes of Health. (n.d.).

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A Comprehensive Guide to the Safe Handling of 4-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxy-5-methylpyridin-3-amine. The following protocols are grounded in established safety standards for pyridine derivatives and are designed to foster a secure and compliant laboratory environment.

Immediate Safety and Hazard Awareness

Given the chemical class, it is prudent to assume 4-Methoxy-5-methylpyridin-3-amine may be harmful if swallowed, in contact with skin, or inhaled.[2][4][5][6] It may also cause skin and severe eye irritation or damage, and respiratory irritation.[2][3][4][5][6] Therefore, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

First Aid Measures: In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6] Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention and show the container or label.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following table outlines the minimum required PPE for handling 4-Methoxy-5-methylpyridin-3-amine.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side-Shields or Face ShieldMust be worn at all times to protect against splashes and airborne particles. Standard EN 166 (EU) or NIOSH (US) approved.[3][9]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine-based compounds.[7][8] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[7][8]
Respiratory Chemical Fume Hood or RespiratorAll manipulations of the solid or solutions should occur in a certified chemical fume hood.[7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[2][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and steps outline the process from preparation to disposal.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Decontaminate Decontaminate Transfer to Vessel->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE & Wash Remove PPE & Wash Dispose Waste->Remove PPE & Wash

Caption: Step-by-step workflow for handling 4-Methoxy-5-methylpyridin-3-amine.

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the required PPE as detailed in the table above.

  • Ensure Fume Hood is Operational: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Gather All Necessary Materials: Assemble all required glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: Carefully weigh the solid 4-Methoxy-5-methylpyridin-3-amine within the fume hood. Use non-sparking tools and handle with care to avoid creating dust.[9]

  • Transfer: Gently transfer the weighed compound to the reaction vessel.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Remove PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling of 4-Methoxy-5-methylpyridin-3-amine.

  • Waste Collection: All waste materials, including the compound itself, any contaminated solvents, and disposable labware, must be collected in a designated hazardous waste container that is properly labeled and sealed.[8]

  • Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials and sources of ignition, pending pickup by your institution's EHS department.[7][10]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

By adhering to these protocols, researchers can confidently and safely work with 4-Methoxy-5-methylpyridin-3-amine, ensuring both personal safety and the integrity of their research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • ECHEMI. Pyridine, alkyl derivs.
  • Sdfine. pyridine.
  • PubChem. amine.

  • Fisher Scientific. (2010, April 30).
  • MilliporeSigma. (2025, November 6).
  • CDH Fine Chemical.
  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS.
  • ECHEMI.
  • Cayman Chemical. (2023, August 10).

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.